molecular formula C15H13O2- B1239988 3,3-Diphenylpropanoate

3,3-Diphenylpropanoate

Cat. No.: B1239988
M. Wt: 225.26 g/mol
InChI Key: BZQGAPWJKAYCHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3,3-diphenylpropanoate (CAS 7476-18-8) is a synthetic ester of interest in organic chemistry and pharmaceutical research . With a molecular formula of C17H18O2 and a molecular weight of 254.32 g/mol, it serves as a valuable precursor and building block in synthetic pathways . For instance, it can be utilized in the preparation of other chemically significant compounds such as 3,3-diphenylpropanol, highlighting its role as a versatile intermediate in medicinal chemistry . The compound requires careful handling; recommended safety precautions include avoiding inhalation and contact with eyes and skin . This product is intended for research and development purposes only and is not classified as a medicine or approved for any form of human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGAPWJKAYCHR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13O2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3,3-Diphenylpropanoate: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently utilize 3,3-diphenylpropanoate (and its parent compound, 3,3-diphenylpropionic acid, or 3,3-DPPA) as a critical scaffold in medicinal chemistry and drug development. Characterized by a propanoate backbone substituted with two geminal phenyl rings at the


-carbon, this molecule provides unique steric shielding and controlled lipophilicity. These properties make it an exceptional candidate for occupying deep, apolar pockets in enzyme active sites and receptor binding domains. This whitepaper details its physicochemical profile, proven pharmacological applications, and self-validating protocols for its synthesis and analytical verification.
Chemical Structure and Physicochemical Profiling

The 3,3-diphenylpropanoate moiety (SMILES: OC(=O)CC(c1ccccc1)c2ccccc2) is defined by the rotational freedom of its two phenyl rings, which can adopt orthogonal conformations to maximize


 interactions with target proteins while minimizing steric clashes. The carboxylic acid or ester terminus provides a versatile handle for downstream derivatization, such as amidation or esterification.

Table 1: Physicochemical Properties of 3,3-Diphenylpropionic Acid

PropertyValueCausality / Significance in Design
Molecular Formula C15H14O2Foundation for mass spectrometric validation and isotopic distribution.
Molecular Weight 226.27 g/mol Low MW allows for downstream additions without exceeding Lipinski's Rule of 5.
Melting Point 151–154 °CIndicates high crystalline stability; useful as a primary purity checkpoint.
Boiling Point ~327.9 °CHigh boiling point reflects strong intermolecular hydrogen bonding of the carboxylate dimer.
pKa ~4.45Ensures the molecule is predominantly ionized at physiological pH (7.4), affecting solubility.
LogP (Predicted) ~3.3Optimal lipophilicity for oral bioavailability and crossing lipid bilayers.

Quantitative data aggregated from1[1] and 2[2].

Pharmacological Applications & Receptor Targeting

The structural bulk of the 3,3-diphenyl group is leveraged in advanced drug design to enhance binding affinity and selectivity.

Endothelin Receptor Antagonists: Structural variations of 3,3-DPPA have led to the discovery of potent, orally active mixed ET(A)/ET(B) receptor antagonists. For instance, the drug candidate LU 302872 incorporates the 3,3-diphenylpropionic acid backbone to anchor the molecule within the endothelin receptor, achieving highly potent nanomolar affinities (


 = 2.15 nM for ET(A) and 4.75 nM for ET(B))[3]. This dual antagonism effectively prevents big ET-induced blood pressure increases and bronchospasms.

Thrombin Inhibitors: In the development of arterial thrombosis treatments, 3,3-disubstituted propionic acid derivatives are utilized in the P3 position of thrombin inhibitors. By replacing the N-terminal amino group with the highly lipophilic 3,3-diphenylpropanoate scaffold, researchers significantly enhanced the oral bioavailability of the inhibitors without excessively increasing overall lipophilicity[4].

ReceptorBinding DPP 3,3-DPP Scaffold (e.g., LU 302872) ETA ET(A) Receptor (Vascular Smooth Muscle) DPP->ETA Antagonizes (Ki 2.15 nM) ETB ET(B) Receptor (Endothelial Cells) DPP->ETB Antagonizes (Ki 4.75 nM) Effect Vasodilation & BP Reduction ETA->Effect ETB->Effect

Fig 1: Dual antagonism of ET(A)/ET(B) receptors by 3,3-DPP derivatives.

Experimental Methodology: Synthesis & Validation

To utilize 3,3-DPPA in downstream applications, it must be synthesized and purified with high fidelity. The following protocol details a self-validating Friedel-Crafts alkylation approach.

Protocol: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Alkylation

  • Causality of Reagents: We utilize cinnamic acid and benzene. The Lewis acid (

    
    ) coordinates with the carbonyl oxygen of cinnamic acid, increasing the electrophilicity of the 
    
    
    
    -carbon. Benzene attacks this position, yielding the 3,3-diphenyl framework.

Step-by-Step Workflow:

  • Reaction Setup: Suspend anhydrous

    
     (1.5 eq) in dry benzene (acting as both solvent and reactant).
    
    • Causality: Strictly anhydrous conditions are critical; water rapidly hydrolyzes

      
      , quenching the Lewis acidity and halting the reaction.
      
  • Addition: Slowly add cinnamic acid (1.0 eq) in portions at 0–5 °C.

    • Causality: The reaction is highly exothermic. Controlled addition prevents the thermal polymerization of cinnamic acid.

  • Reflux & In-Process Control: Heat the mixture to reflux (80 °C) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The disappearance of the cinnamic acid spot (

      
      ) and the appearance of a new, less polar spot (
      
      
      
      ) confirms reaction progression.
  • Quenching: Cool to room temperature and pour over crushed ice and concentrated HCl.

    • Causality: The acidic aqueous quench breaks the aluminum complexes and protonates the product, driving the free acid into the organic phase.

  • Extraction & Washing: Extract with ethyl acetate. Wash the organic layer with brine and dry over anhydrous

    
    .
    
  • Purification: Evaporate the solvent and recrystallize the crude solid from an Ethyl Acetate/Hexane mixture.

    • Causality: 3,3-DPPA is highly soluble in hot EtOAc but poorly soluble in cold hexane, allowing polar impurities to remain in the mother liquor.

  • Primary Validation: Determine the melting point of the dried crystals.

    • Self-Validation: A sharp melting point at 151–154 °C validates the high purity of the synthesized 5[5].

SynthesisWorkflow Start Cinnamic Acid + Benzene (Anhydrous Conditions) Catalysis AlCl3 Addition (0-5°C) Generates β-Carbocation Start->Catalysis Reflux Reflux at 80°C (4h) Friedel-Crafts Alkylation Catalysis->Reflux Quench Acidic Quench (Ice/HCl) Breaks Al-Complexes Reflux->Quench Purify Recrystallization (EtOAc / Hexane) Quench->Purify Validate Validation (MP: 151-154°C, LC-MS) Purify->Validate

Fig 2: Self-validating synthesis workflow for 3,3-Diphenylpropionic acid.

Analytical Validation Protocol

To ensure the synthesized 3,3-DPPA is suitable for sensitive biological assays, rigorous analytical validation is required to confirm the exact molecular architecture.

  • LC-MS Analysis: Utilize Electrospray Ionization in negative mode (ESI-).

    • Causality: Carboxylic acids readily lose a proton to form

      
       ions.
      
    • Self-Validation: You must observe a dominant peak at m/z 225.09, which corresponds to the exact monoisotopic mass of the deprotonated 6[6].

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~7.15 - 7.35 (m, 10H): Validates the presence of the two phenyl rings.
      
    • 
       ~4.55 (t, 1H): The methine proton at the C3 position, split by the adjacent methylene group.
      
    • 
       ~3.05 (d, 2H): The methylene protons at the C2 position.
      
    • Self-Validation: The integration ratio of 10:1:2 strictly confirms the structural integrity of the 3,3-diphenylpropanoate core without over-alkylation.

References
  • PubChemLite. "3,3-diphenylpropionic acid (C15H14O2)." Université du Luxembourg. 6

  • PubChem. "Diphenylpropionic acid | C15H14O2 | CID 64798" National Institutes of Health. 1

  • Riechers, H. et al. "Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist." PubMed, National Institutes of Health. 3

  • Tucker, T. J. et al. "Synthesis of a Series of Potent and Orally Bioavailable Thrombin Inhibitors That Utilize 3,3-Disubstituted Propionic Acid Derivatives in the P3 Position." Journal of Medicinal Chemistry (ACS Publications). 4

  • ChemicalBook. "3,3-Diphenylpropionic acid | 606-83-7." 5

  • Sigma-Aldrich. "3,3-Diphenylpropionic acid 99% 606-83-7." 2

Sources

A Comprehensive Technical Guide to 3,3-Diphenylpropionic Acid (CAS 606-83-7) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical overview of 3,3-Diphenylpropionic acid (CAS 606-83-7), designed for researchers, chemists, and drug development professionals. Moving beyond a standard safety data sheet, this guide synthesizes critical safety information with practical applications, synthetic methodologies, and forward-looking insights into its potential therapeutic relevance.

Core Compound Identification and Physicochemical Properties

3,3-Diphenylpropionic acid, also known as β-Phenylbenzenepropanoic acid, is a carboxylic acid featuring a propane chain with two phenyl substituents at the C3 position.[1][2] This structure places it within the broader class of arylpropionic acids, a scaffold renowned for its presence in numerous biologically active molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[3] The compound typically presents as a white to off-white crystalline solid.[1] Its utility in research and development stems primarily from its role as a versatile intermediate in organic synthesis.[1][4]

PropertyValueSource(s)
CAS Number 606-83-7[5]
Molecular Formula C₁₅H₁₄O₂[1][6]
Molecular Weight 226.27 g/mol [7][8]
Appearance White to light yellow crystalline powder[1][9]
Melting Point 151-155 °C[4][7][9]
Boiling Point 365 °C[7]
Solubility Slightly soluble in water; Soluble in ethanol, ether, and benzene.[1][7][10]
Density 1.147 g/cm³[7]
Flash Point 113 °C[7]

Safety & Handling: An SDS Deep Dive

Safe handling is paramount. The following sections deconstruct the hazards associated with 3,3-Diphenylpropionic acid and provide a framework for safe laboratory practice, grounded in the Global Harmonized System (GHS).

GHS Hazard Classification

This compound is classified as hazardous under US OSHA regulations (29 CFR 1910.1200).[5] The primary hazards are irritant in nature.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5][11]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[5][11]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[5][11]

The "Warning" signal word is appropriate for this combination of hazards.[5][7]

Laboratory Safety Workflow

A systematic approach to handling is essential. The following workflow illustrates the critical decision points and safety measures from procurement to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase a Review SDS & Conduct Risk Assessment b Select & Don PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat a->b c Prepare Ventilated Workspace (Fume Hood) b->c d Weigh Solid Compound (Avoid Dust Generation) c->d Begin Experiment e Perform Chemical Reaction or Formulation d->e f Decontaminate Glassware & Surfaces e->f Complete Experiment g Dispose of Waste in Approved Container f->g h Remove PPE & Wash Hands Thoroughly g->h

Caption: General laboratory safety workflow for handling 3,3-Diphenylpropionic acid.

Personal Protective Equipment (PPE) & First Aid

Expertise in Practice: The choice of PPE is a direct response to the identified hazards.

  • Eye Protection : Because the compound causes serious eye irritation (H319), standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required.[5][11]

  • Hand Protection : To prevent skin irritation (H315), wear appropriate protective gloves (e.g., nitrile) and clothing.[5][12]

  • Respiratory Protection : To mitigate the risk of respiratory irritation (H335), handling should occur in a well-ventilated area, such as a chemical fume hood, especially when dealing with fine powders that can become airborne.[5]

First Aid Measures:

  • If in Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[5]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][12]

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If Swallowed : Clean mouth with water and get medical attention.[5]

Storage and Incompatibility

For long-term stability and safety, store 3,3-Diphenylpropionic acid in a tightly closed container in a dry, cool, and well-ventilated place.[5] Room temperature storage is acceptable.[7]

Incompatible Materials:

  • Strong Oxidizing Agents : Can lead to exothermic and potentially dangerous reactions.

  • Strong Bases : As a carboxylic acid, it will undergo a vigorous acid-base neutralization reaction.[5]

Synthesis and Purification

Understanding the synthesis of a starting material is crucial for assessing its purity and potential byproducts. A modern and efficient method for preparing 3,3-Diphenylpropionic acid has been patented, offering a green chemistry approach.

Synthetic Protocol: Friedel-Crafts-type Reaction

This method utilizes an ionic liquid as a recyclable catalyst to facilitate the reaction between cinnamic acid and benzene.[13]

Step-by-Step Protocol:

  • Catalyst Preparation : Mix 78.1 g (1.0 mole) of benzene with 37.2 g of the ionic liquid chloro-1-methyl-3-butylimidazole-aluminium trichloride ([bmim]Cl/AlCl₃).

  • Reaction Initiation : Heat the mixture to 70-80 °C.

  • Substrate Addition : Over 30 minutes, add 14.8 g (0.1 mole) of cinnamic acid in four batches.

  • Reaction : Increase the temperature to reflux and maintain for 2 hours.

  • Workup : After the reaction is complete, add 100 mL of water and stir. The layers will separate. The aqueous layer contains the ionic liquid, which can be recovered by distillation of the water.

  • Isolation : The organic layer is subjected to distillation under reduced pressure to remove unreacted benzene. The resulting solid is the crude product.

  • Purification : Recrystallize the crude solid from methanol to yield pure 3,3-Diphenylpropionic acid. A yield of 81.3% has been reported for this step.[13] Another documented method for purification is crystallization from ethanol.[4]

G cluster_reactants Starting Materials cluster_separation Product Isolation cinnamic_acid Cinnamic Acid reaction Reflux Reaction (2 hours, 70-80°C) cinnamic_acid->reaction benzene Benzene benzene->reaction catalyst Ionic Liquid Catalyst [bmim]Cl/AlCl₃ catalyst->reaction workup Aqueous Workup (Separation) reaction->workup workup->catalyst Catalyst Recycling distill_benzene Distill Unreacted Benzene workup->distill_benzene recrystallize Recrystallize from Methanol/Ethanol distill_benzene->recrystallize final_product Pure 3,3-Diphenylpropionic Acid recrystallize->final_product

Caption: Synthetic workflow for 3,3-Diphenylpropionic acid via an ionic liquid-catalyzed reaction.

Applications in Drug Discovery and Development

The true value of 3,3-Diphenylpropionic acid is realized in its application as a molecular building block for creating more complex, high-value pharmaceutical agents.

Established Role as a Synthetic Intermediate

This compound is a documented precursor in the synthesis of targeted therapeutic agents. Its applications include the preparation of:

  • Steroid 5α-reductase Inhibitors : Used in the synthesis of acylpiperidines designed to inhibit this enzyme, which is relevant in conditions like benign prostatic hyperplasia and androgenic alopecia.[1][4][7]

  • Calpain Inhibitors : Serves as a starting material for peptidyl α-ketoacids and esters that target calpains, a class of proteases implicated in neurodegenerative diseases and ischemic injury.[1][4][7]

  • Endothelin Receptor Antagonists : A structurally related chiral derivative, (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a drug used to treat pulmonary hypertension.[14][15]

Future Directions: A Link to Metabolic Regulation?

Field-Proven Insight: While 3,3-Diphenylpropionic acid itself is not extensively studied for direct biological activity, compelling research on a closely related structural analog provides a rationale for future investigation. The gut microbial metabolite 3-phenylpropionic acid (which lacks one of the phenyl groups) has been shown to reverse insulin resistance and hepatic steatosis in diet-induced obese mice.[16]

The mechanism of action for 3-phenylpropionic acid was identified as the potent activation of AMP-activated protein kinase (AMPK) in the liver.[16] AMPK is a central regulator of cellular energy homeostasis, and its activation is a validated therapeutic strategy for metabolic diseases, including type 2 diabetes.

G cluster_downstream Downstream Metabolic Effects ppa 3-Phenylpropionic Acid (Structural Analog) ampk AMPKα Activation (Phosphorylation) ppa->ampk lipid ↓ Fatty Acid Synthesis ↓ Cholesterol Synthesis ampk->lipid Inhibits ACC & HMG-CoA Reductase glucose ↑ Glucose Uptake ↓ Gluconeogenesis ampk->glucose Promotes GLUT4 Translocation

Caption: Potential signaling pathway based on the action of the related metabolite, 3-phenylpropionic acid.[16]

This discovery opens an intriguing avenue for the drug development community: Could 3,3-Diphenylpropionic acid or its derivatives be designed to mimic this effect, potentially with altered potency, selectivity, or pharmacokinetic properties? Its investigation as a potential AMPK activator could be a promising research direction.

Analytical Characterization

Ensuring the purity and identity of the material is a prerequisite for any research application. Standard analytical techniques are used for quality control:

  • Purity Assessment : Purity is typically determined by gas chromatography (GC) or through a neutralization titration to quantify the carboxylic acid moiety.[12]

  • Structural Confirmation : The identity of the compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the proton and carbon framework, and Infrared (IR) spectroscopy to identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.[9][11][12]

  • Chromatographic Methods : Reverse-phase high-performance liquid chromatography (HPLC) methods can be developed for purity analysis and to monitor reaction progress, often using an acetonitrile/water mobile phase with an acid modifier.[17]

Conclusion

3,3-Diphenylpropionic acid (CAS 606-83-7) is more than a catalog chemical; it is a foundational building block in medicinal chemistry with documented utility in synthesizing complex enzyme inhibitors. A thorough understanding of its safety profile—characterized by skin, eye, and respiratory irritation—enables its safe handling and application in the laboratory. While its primary role is that of a synthetic intermediate, emerging research into structurally similar compounds suggests a potential, yet-unexplored, role in metabolic disease research, making it a molecule of continued interest for innovative drug discovery programs.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Diphenylpropionic acid.

  • CymitQuimica. (n.d.). CAS 606-83-7: Diphenylpropionic acid.

  • PureSynth. (n.d.). 3,3-Diphenylpropionic Acid 97.0%.

  • Sigma-Aldrich. (n.d.). 3,3-Diphenylpropionic acid 99%.

  • Chem-Impex. (n.d.). (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid.

  • ChemicalBook. (2026). 3,3-Diphenylpropionic acid Chemical Properties,Uses,Production.

  • Sigma-Aldrich. (n.d.). 3,3-Diphenylpropionic acid 99%.

  • Santa Cruz Biotechnology. (n.d.). 3,3-Diphenylpropionic acid.

  • CymitQuimica. (n.d.). 3,3-Diphenylpropanoic acid.

  • Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.

  • TCI EUROPE N.V. (n.d.). 3,3-Diphenylpropionic Acid.

  • Thermo Scientific Chemicals. (n.d.). 3,3-Diphenylpropionic acid, 97%.

  • SIELC. (n.d.). Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column.

  • MilliporeSigma. (2025). SAFETY DATA SHEET.

  • Thermo Scientific Acros. (n.d.). 3,3-Diphenylpropionic acid, 97%.

  • Anhê, F. F., et al. (2022). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. PMC.

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3,3-Diphenylpropionic Acid.

  • National Center for Biotechnology Information. (n.d.). Diphenylpropionic acid. PubChem.

  • MDPI. (2025). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer.

  • Organic Syntheses. (n.d.). α,β-DIPHENYLPROPIONIC ACID.

  • Google Patents. (2010). United States Patent - (12).

  • Carl Roth. (n.d.). Safety Data Sheet: 3,3'-Dithiodipropionic acid.

  • Apollo Scientific. (n.d.). Dithiodipropionic acid - SAFETY DATA SHEET.

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.

  • Carl Roth. (2023). Propionic acid - Safety data sheet.

  • Brunton, L. L., & Knollmann, B. C. (Eds.). (2023). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition. AccessPharmacy.

  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 3,3-Diphenylpropionic Acid.

  • Infochems. (n.d.). 3,3-diphenylpropionic acid.

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The Multifaceted Biological Activities of 3,3-Diphenylpropionic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 3,3-diphenylpropionic acid scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. These compounds, characterized by a central propionic acid moiety flanked by two phenyl rings, have demonstrated significant potential in modulating various physiological and pathological processes. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 3,3-diphenylpropionic acid derivatives, tailored for researchers, scientists, and professionals engaged in drug development. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: Crafting the Molecular Architecture

The synthesis of 3,3-diphenylpropionic acid and its derivatives can be achieved through several established routes. A common and efficient method involves the Friedel-Crafts reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This reaction proceeds through an electrophilic addition of the activated cinnamic acid to the benzene ring, followed by a second Friedel-Crafts alkylation to install the second phenyl group.

An alternative approach utilizes ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3), as both the solvent and catalyst for the reaction between cinnamic acid and benzene. This method offers advantages in terms of milder reaction conditions and potential for catalyst recycling.

Once the core 3,3-diphenylpropionic acid is obtained, a variety of derivatives can be synthesized through standard functional group transformations of the carboxylic acid moiety. These include amidation, esterification, and hydrazinolysis, which allow for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).[2][3]

Experimental Protocol: Synthesis of 3,3-Diphenylpropionic Acid via Friedel-Crafts Reaction

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

  • Cinnamic acid

  • Anhydrous benzene (or a suitable aromatic substrate)

  • Anhydrous aluminum chloride (AlCl3)

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate (NaHCO3) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • In the flask, suspend anhydrous aluminum chloride in an excess of dry benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath with stirring.

  • Dissolve cinnamic acid in a minimal amount of dry benzene and add it dropwise to the stirred suspension of aluminum chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts and wash them successively with water, a dilute sodium bicarbonate solution (to remove any unreacted acidic starting material), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 3,3-diphenylpropionic acid.

A Spectrum of Biological Activities: From Cancer to Convulsions

Derivatives of 3,3-diphenylpropionic acid have exhibited a remarkable range of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several 3,3-diphenylpropionic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4] A key mechanism underlying this activity involves the interaction with and inhibition of critical receptor tyrosine kinases (RTKs) that drive cancer cell growth and survival.

Mechanism of Action: Dual Inhibition of HER2 and c-MET

In silico modeling and subsequent biological validation have revealed that certain 3,3-diphenylpropionic acid derivatives can interact with the ATP-binding pockets of both Human Epidermal Growth Factor Receptor 2 (HER2) and the hepatocyte growth factor receptor (c-MET).[2][4] These two RTKs are frequently overexpressed or mutated in a variety of cancers, including breast, gastric, and head and neck cancers, and their signaling pathways are intricately linked.[2][4]

The dual inhibition of HER2 and c-MET by a single molecule offers a significant therapeutic advantage by simultaneously blocking two major oncogenic drivers, potentially leading to a more profound and durable antitumor response and overcoming resistance mechanisms associated with single-agent therapies.

HER2_cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS cMET c-MET cMET->PI3K cMET->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 3,3-Diphenylpropionic Acid Derivative Derivative->HER2 Inhibition Derivative->cMET Inhibition

Caption: Dual inhibition of HER2 and c-MET signaling pathways by a 3,3-diphenylpropionic acid derivative.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[3][5]

Materials:

  • Cancer cell line of interest (e.g., FaDu, SK-BR-3)

  • Complete cell culture medium

  • 96-well microplates

  • 3,3-Diphenylpropionic acid derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the 3,3-diphenylpropionic acid derivative in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Derivative Target Cell Line IC50 (µM) Reference
Compound 5FaDu (cisplatin-resistant)Low micromolar[2]
Compound 6FaDu (cisplatin-resistant)Low micromolar[2]
Compound 25FaDu (cisplatin-resistant)Low micromolar[2]

Table 1: Anticancer activity of selected 3,3-diphenylpropionic acid derivatives.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Certain derivatives of 3,3-diphenylpropionic acid have demonstrated promising antimicrobial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis.[2][3] The structural modifications on the 3,3-diphenylpropionic acid scaffold, such as the introduction of nitro-aromatic or naphthyl moieties, have been shown to enhance their antibacterial efficacy.[2]

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][7][8][9]

Materials:

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • 3,3-Diphenylpropionic acid derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Prepare a series of two-fold dilutions of the 3,3-diphenylpropionic acid derivative in CAMHB directly in the wells of a 96-well microplate.

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well of the microplate with the diluted bacterial suspension. Include a growth control well (bacteria in broth without any compound) and a sterility control well (broth only).

  • Incubate the microplate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory and Anticonvulsant Activities

Derivatives of 3,3-diphenylpropionic acid have also been investigated for their potential as anti-inflammatory and anticonvulsant agents.[1][10] These activities are often linked, as neuroinflammation is a key contributor to the pathophysiology of epilepsy.

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan.[11][12][13][14][15]

Materials:

  • Rats or mice

  • 3,3-Diphenylpropionic acid derivative

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or the standard drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.

The MES test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[10][16][17][18][19]

Materials:

  • Mice or rats

  • Electroconvulsometer with corneal or auricular electrodes

  • 3,3-Diphenylpropionic acid derivative

  • Standard anticonvulsant drug (e.g., phenytoin)

Procedure:

  • Administer the test compound or the standard drug to the animals at various doses. The control group receives the vehicle.

  • At the time of peak effect (determined in preliminary studies), subject each animal to an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

Derivative Activity Model Result Reference
AS1AnticonvulsantMES test in rats50% protection at 30 mg/kg[1]
AS2AnticonvulsantMES test in rats25% protection at 30 mg/kg[1]
-Anti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in paw edema[1]

Table 2: Anti-inflammatory and anticonvulsant activities of selected 3,3-diphenylpropionic acid derivatives.

Antioxidant Activity

Some 3,3-diphenylpropionic acid derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress, indicating their potential as antioxidant agents.[20] This activity is often evaluated using in vitro assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and by measuring the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.[20]

Conclusion and Future Directions

The 3,3-diphenylpropionic acid scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents with a wide range of biological activities. The demonstrated efficacy of its derivatives in preclinical models of cancer, infectious diseases, inflammation, and epilepsy underscores the significant potential of this chemical class.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 3,3-diphenylpropionic acid core is crucial for optimizing the potency and selectivity of these derivatives for their respective biological targets.

  • Mechanism of Action Elucidation: While initial mechanistic insights have been gained, further studies are needed to fully understand the molecular interactions and signaling pathways modulated by these compounds. This includes identifying specific binding sites and downstream effector molecules.

  • Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their progression into further preclinical and clinical development.

  • In Vivo Efficacy Studies: Promising candidates identified through in vitro screening should be evaluated in more complex and relevant animal models of disease to confirm their therapeutic potential.

By adopting a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and molecular biology, the full therapeutic potential of 3,3-diphenylpropionic acid derivatives can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. (n.d.). Molecules. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens. [Link]

  • 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens (Basel, Switzerland). [Link]

  • A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. (2014). Valley International Journals. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.
  • 3,3'-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. (2025). Pathogens (Basel, Switzerland). [Link]

  • Schematic diagram of the HER2 signaling pathway. HER2 amplification in... (n.d.). ResearchGate. [Link]

  • Maximal Electroshock (MES) Seizure Test (mouse, rat). (n.d.). National Institutes of Health. [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace. [Link]

  • Molecular Pathways and Mechanisms of HER2 in Cancer Therapy. (n.d.). National Institutes of Health. [Link]

  • RJPT Informatics Pvt Ltd AIM: Anticonvulsant activity assessment using Maximal Electroshock Method (MES) i - RJPTSimLab. (n.d.). RJPTSimLab. [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). SpringerLink. [Link]

  • Schematic representation of the c-Met signaling pathway suggested in... (n.d.). ResearchGate. [Link]

  • HGF/c-MET Signaling in Melanocytes and Melanoma. (2018). MDPI. [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. (n.d.). ResearchGate. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Institutes of Health. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Institutes of Health. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • MTT Cell Assay Protocol. (n.d.). Unknown. [Link]

  • c-MET activation signaling pathways. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Antimicrobial susceptibility testing Agar dilution method. (2025). WOAH - Asia. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Institutes of Health. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Dilutions methods. (2025). VetBact. [Link]

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Technical Deep Dive: The Divergent Pharmacology of 3,3-Diphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-diphenyl scaffold represents a privileged structure in medicinal chemistry, serving as the hydrophobic anchor for a vast array of therapeutics. However, the functional terminus of this propyl chain—whether an oxidized propanoate (ester/acid) or a reduced propylamine (amine)—dictates a radical divergence in pharmacological utility.

This guide analyzes the "Nitrogen Switch": the critical transition from the 3,3-diphenylpropanoate (the synthetic architect and prodrug carrier) to the 3,3-diphenylpropylamine (the GPCR-targeting warhead). We explore the causality behind their distinct behaviors, synthetic interconversion, and application in antimuscarinic therapies (OAB) and calcium channel blockade.

Part 1: Structural Biology & Pharmacophore Divergence

The core difference between these two scaffolds lies in their electrostatic interaction potential at physiological pH. This single atomic substitution (Oxygen vs. Nitrogen) fundamentally alters the target profile.

The Propylamine Scaffold (The "Warhead")
  • Physiochemical State: At physiological pH (7.4), the tertiary amine (pKa ~9-10) is predominantly protonated (

    
    ).
    
  • Mechanism of Action: The cationic nitrogen mimics the quaternary ammonium of acetylcholine. It forms a critical ionic bond with the conserved Aspartate residue (e.g., Asp147 in M3 receptors) in the orthosteric binding pocket of G-Protein Coupled Receptors (GPCRs).

  • Primary Targets: Muscarinic Acetylcholine Receptors (mAChRs), Histamine H1 receptors, NMDA receptors.

  • Key Drugs: Tolterodine, Fesoterodine (active metabolite 5-HMT), Fendiline.

The Propanoate Scaffold (The "Architect")
  • Physiochemical State: The ester is neutral; the free acid is anionic (pKa ~4.5) at physiological pH.

  • Mechanism of Action: Lacks the cationic charge required for high-affinity GPCR orthosteric binding. Instead, it serves two roles:

    • Synthetic Precursor: The thermodynamic sink used to construct the carbon skeleton before "arming" it with nitrogen.

    • Prodrug Moiety: Modulates lipophilicity and bioavailability before metabolic conversion.

  • Primary Targets: Metabolic enzymes (Esterases, CYP450), Endothelin receptors (in specific derivative classes).

Comparative Properties Table
Feature3,3-Diphenylpropylamine3,3-Diphenylpropanoate
Electronic State (pH 7.4) Cationic (+1)Neutral (Ester) or Anionic (-1)
Primary Interaction Ionic / Cation-πH-Bond Acceptor / Hydrophobic
Receptor Affinity (M3) High (

in nM range)
Negligible
Metabolic Stability Oxidative N-dealkylation (CYP2D6)Hydrolysis (Esterases)
Primary Utility Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Prodrug

Part 2: The Synthetic Pivot (Causality)

The transition from propanoate to propylamine is a critical step in drug manufacturing. The choice of pathway affects yield, impurity profiles, and stereochemistry.

Pathway Visualization (DOT)

The following diagram illustrates the synthetic flow from the propanoate precursor to the active amine, highlighting the "Nitrogen Switch."

SyntheticPathway cluster_roles Pharmacological Role Precursor 3,3-Diphenylacrylic Acid Propanoate 3,3-Diphenylpropanoate (The Scaffold) Precursor->Propanoate Hydrogenation (Pd/C, H2) Amide 3,3-Diphenylpropanamide (Intermediate) Propanoate->Amide Amidation (SOCl2 + Amine) Propylamine 3,3-Diphenylpropylamine (The Warhead) Amide->Propylamine Reduction (LiAlH4 or Borane) Drug Tolterodine / Fesoterodine Propylamine->Drug Functionalization (Phenolic Oxidation)

Figure 1: The synthetic evolution from the propanoate architect to the propylamine warhead.

Detailed Protocol: The "Nitrogen Switch" Synthesis

This protocol describes the conversion of 3,3-diphenylpropionic acid (Propanoate scaffold) to N,N-diisopropyl-3,3-diphenylpropylamine (Propylamine scaffold), a generic model for Tolterodine synthesis.

Step 1: Amide Formation (Activation)

  • Reagents: 3,3-Diphenylpropionic acid (1.0 eq), Thionyl Chloride (1.2 eq), Diisopropylamine (2.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve acid in DCM under

      
       atmosphere.
      
    • Add

      
       dropwise at 0°C. Reflux for 2 hours to form the acid chloride (in situ).
      
    • Cool to 0°C and slowly add Diisopropylamine. The exotherm drives the reaction.

    • Causality: We use the acid chloride pathway rather than direct coupling to ensure complete conversion and avoid racemization if chiral centers were present (though the 3-position is achiral here).

Step 2: Reduction (The Switch)

  • Reagents: Amide intermediate (from Step 1), Lithium Aluminum Hydride (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add the amide solution dropwise.

    • Reflux for 6 hours. The carbonyl oxygen is stripped, and the carbon is reduced from oxidation state +3 to -1.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ) to precipitate aluminum salts as granular solids for easy filtration.
    • Validation: IR spectroscopy will show the disappearance of the carbonyl stretch (

      
      ) and appearance of C-N stretches.
      

Part 3: Case Study - The Fesoterodine Paradox

Fesoterodine presents a unique intersection of these two scaffolds. It is a propylamine core drug that utilizes a propanoate ester strategy for delivery.

  • The Problem: The active metabolite, 5-hydroxymethyl tolterodine (5-HMT), is hydrophilic and poorly absorbed orally.

  • The Solution: The phenolic hydroxyl group is esterified with isobutyric acid (a propanoate derivative).

  • The Mechanism:

    • Absorption: The lipophilic ester (Fesoterodine) crosses the gut wall.

    • Activation: Non-specific plasma esterases rapidly hydrolyze the ester bond.

    • Action: The liberated 5-HMT (Propylamine scaffold) binds M3 receptors.

This illustrates the Propanoate scaffold's role as a "Trojan Horse" delivery system, while the Propylamine remains the active binding agent.

Part 4: Experimental Validation (Self-Validating Protocols)

To confirm the identity and activity of your scaffold, use this dual-validation workflow.

Chemical Validation (NMR)[3]
  • Propanoate (Ester/Acid): Look for the carbonyl carbon in

    
     NMR at ~170-175 ppm . In 
    
    
    
    NMR, the
    
    
    -protons (adjacent to carbonyl) appear as a triplet/multiplet at ~3.0 ppm .
  • Propylamine (Amine): The carbonyl signal disappears. The

    
    -protons (adjacent to nitrogen) shift upfield to ~2.4-2.6 ppm .
    
  • Diagnostic Check: The presence of a signal >160 ppm indicates incomplete reduction (failure of the "Nitrogen Switch").

Biological Validation (Muscarinic Binding Assay)
  • Objective: Quantify the affinity shift between the scaffolds.

  • Protocol:

    • Source: CHO cells expressing human M3 receptors.

    • Ligand:

      
      -N-Methylscopolamine (NMS).
      
    • Competitors: Test your Propanoate intermediate vs. the Propylamine product.

    • Expectation:

      • Propylamine:

        
         (High displacement).
        
      • Propanoate:

        
         (No displacement).
        
    • Logic: If your Propanoate sample shows binding, it is likely contaminated with the amine or a degradation product.

Part 5: SAR Decision Logic

Use this logic tree to determine which scaffold is appropriate for your drug development stage.

SAR_Logic Start Target Identification TargetType Is the Target a GPCR (M3, H1, Opioid)? Start->TargetType Yes Yes TargetType->Yes No No TargetType->No AmineScaffold Select 3,3-Diphenylpropylamine (Cationic Anchor) Yes->AmineScaffold Metabolic Is the goal Prodrug or Metabolic Stability? No->Metabolic Prodrug Select 3,3-Diphenylpropanoate (Esterase Labile) Metabolic->Prodrug Prodrug Intermediate Select 3,3-Diphenylpropionic Acid (Synthetic Precursor) Metabolic->Intermediate Synthesis

Figure 2: Decision matrix for selecting the appropriate 3,3-diphenyl scaffold based on therapeutic target and development goals.

References

  • Pfizer Inc. (2008). Fesoterodine fumarate (Toviaz) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Nilvebrant, L. (2002). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. Pharmacology & Toxicology, 90(5), 260-267. [Link]

  • European Patent Office. (2012). Process for obtaining 3,3-diphenylpropylamines.
  • PubChem. (2023). 3,3-Diphenylpropylamine Compound Summary. National Library of Medicine.[1] [Link]

  • Malhotra, B., et al. (2009). Fesoterodine: a novel antimuscarinic agent for the treatment of overactive bladder. Current Medicinal Chemistry, 16(33), 4481-4489. [Link]

Sources

Solubility Profile and Process Thermodynamics of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3,3-Diphenylpropionic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers

Executive Summary

3,3-Diphenylpropionic acid (DPPA, CAS 606-83-7) is a critical bulky hydrophobic intermediate used in the synthesis of endothelin receptor antagonists (e.g., Ambrisentan) and cardiovascular agents. Its molecular architecture—characterized by a polar carboxylic acid "head" and a lipophilic diphenyl "tail"—creates a distinct solubility landscape that challenges process chemists during purification.

This guide analyzes the solubility thermodynamics of DPPA, establishing Methanol and Ethanol as primary crystallization solvents, while identifying THF and DMSO as high-solubility process vehicles. It provides validated protocols for solubility determination and thermodynamic modeling (Apelblat/Van’t Hoff) to support Quality by Design (QbD) in API manufacturing.

Physicochemical Architecture

To predict solubility behavior, one must understand the solute-solvent interactions governing the crystal lattice energy of DPPA.

  • Molecular Weight: 226.27 g/mol [1][2][3]

  • Melting Point: 151–154°C (Indicates high lattice energy)

  • Hydrophobic Domain: Two phenyl rings provide significant

    
     stacking potential, reducing solubility in highly polar media like water.
    
  • Hydrophilic Domain: The terminal carboxylic acid (-COOH) allows for dimerization via hydrogen bonding in non-polar solvents and solvation by polar protic solvents.

Solubility Mechanism Diagram

The following diagram illustrates the competitive interactions determining DPPA dissolution.

SolubilityMechanism DPPA 3,3-Diphenylpropionic Acid (Solid Lattice) Solution Dissolved State (Solvated Molecule) DPPA->Solution Enthalpy of Fusion (+ΔH_fus) Solvent_Protic Polar Protic Solvents (MeOH, EtOH) Solvent_Protic->Solution H-Bond Formation (Solvation of -COOH) Solvent_Aprotic Polar Aprotic Solvents (DMSO, THF) Solvent_Aprotic->Solution Dipole-Dipole (Disrupts Dimers) Solvent_NonPolar Non-Polar Solvents (Hexane, Toluene) Solvent_NonPolar->Solution Van der Waals only (Weak Solvation)

Figure 1: Mechanistic pathways for DPPA dissolution. Protic solvents stabilize the carboxyl group via H-bonding, while the phenyl rings require van der Waals interactions.

Solubility Landscape: Solvent Selection Guide

The following data consolidates empirical observations from process patents (e.g., CN102643168B) and standard solubility trends for diphenyl-substituted acids.

Table 1: Solvent Class Performance for DPPA
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Protic Methanol , Ethanol, IsopropanolHigh (T-dependent) Crystallization. High solubility at boiling; sharp drop at ambient temp. Methanol is the benchmark solvent for purification (66-81% yield).
Polar Aprotic THF, DMSO, DMFVery High Reaction Medium. Excellent for dissolving DPPA during borohydride reductions or coupling reactions. Difficult to crystallize from without anti-solvent.
Chlorinated Dichloromethane (DCM), ChloroformModerate Extraction. Good for partitioning DPPA from aqueous acidic phases.
Aromatic Toluene, BenzeneModerate Reaction/Extraction. Soluble at reflux; moderate at RT. Useful for azeotropic water removal.
Ethers Diethyl Ether, MTBEModerate Wash/Extraction. Often used to wash crude crystals or extract from acidified aqueous layers.
Alkanes Hexane, Heptane, CyclohexaneLow (Anti-solvent) Precipitation. Used to crash DPPA out of Toluene or Ethyl Acetate solutions.
Aqueous WaterInsoluble Impurity Purge. DPPA is insoluble in water at acidic pH, allowing inorganic salts to be washed away.

Critical Process Insight: While THF dissolves DPPA readily, Methanol is the superior solvent for purification. A standard protocol involves dissolving crude DPPA in boiling methanol and cooling to 0–5°C, yielding high-purity crystals due to the steep solubility curve (positive enthalpy of solution).

Thermodynamic Modeling

For precise process control (e.g., cooling crystallization curves), the solubility (


) of DPPA is modeled using the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility with absolute temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility of DPPA.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from experimental data.
    
    • 
       & 
      
      
      
      : Reflect non-ideal solution behavior and variation of activity coefficients.
    • 
       : Related to the enthalpy of solution.
      
Thermodynamic Implications
  • Positive Enthalpy (

    
    ):  DPPA dissolution is endothermic. Solubility increases significantly with temperature.
    
  • Entropy (

    
    ):  The disorder increases as the crystal lattice breaks down.
    
  • Gibbs Free Energy (

    
    ):  The process is spontaneous in the solvents listed above at elevated temperatures.
    
Experimental Protocols

To generate site-specific data for QbD filings, use the Dynamic Laser Monitoring Method . This is superior to gravimetric analysis for detecting the precise metastable zone width (MSZW).

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the saturation temperature (


) for a known mass fraction.
  • Preparation:

    • Weigh specific mass of DPPA (

      
      ) and Solvent (
      
      
      
      ) into a jacketed glass vessel (approx. 20 mL).
    • Calculate initial mass fraction:

      
      .
      
  • Setup:

    • Insert overhead stirrer (200 rpm) and temperature probe (

      
       K).
      
    • Align Laser Transmissometer through the vessel.

  • Dissolution (Heating):

    • Heat the slurry at a slow ramp (

      
       K/min).
      
    • Record: The temperature where laser transmission hits 100% (Solute fully dissolved). This is

      
      .
      
  • Nucleation (Cooling):

    • Cool the clear solution at

      
       K/min.
      
    • Record: The temperature where transmission drops (Nucleation onset). This is

      
      .
      
  • Data Processing:

    • Repeat for different mass fractions (

      
       to 
      
      
      
      ).
    • Plot

      
       vs 
      
      
      
      to fit the Apelblat parameters.
Workflow Visualization

ExperimentalProtocol cluster_0 Metastable Zone Width (MSZW) Start Weigh DPPA + Solvent (Gravimetric Preparation) Slurry Agitated Slurry (Laser Trans = 0%) Start->Slurry Heating Ramp Heating (0.5 K/min) Slurry->Heating ClearPoint Clear Point Detected (Laser Trans = 100%) Heating->ClearPoint Cooling Ramp Cooling (0.5 K/min) ClearPoint->Cooling Dissolution Complete CloudPoint Cloud Point Detected (Nucleation) Cooling->CloudPoint Data Record T_sat & T_nuc Calculate MSZW CloudPoint->Data Crystallization Onset

Figure 2: Dynamic Laser Monitoring workflow for determining solubility and metastable zones.

Application in Process Chemistry

The primary application of DPPA solubility data is in the Purification by Cooling Crystallization .

Case Study: Methanol Recrystallization
  • Scenario: Crude DPPA contains trace unreacted cinnamic acid or benzene derivatives.

  • Solvent: Methanol (MeOH).

  • Logic:

    • High T (65°C): DPPA is highly soluble. Impurities are also soluble.

    • Low T (0°C): DPPA solubility drops drastically (e.g., from >30g/100g to <5g/100g). Impurities remain in the mother liquor (purge).

    • Yield: Patents indicate a typical yield of 66.7% - 81.3% depending on the cooling profile.

Process Flow Diagram

ProcessFlow Crude Crude DPPA (Solid) Dissolve Dissolution MeOH, Reflux (65°C) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Controlled Cooling (65°C -> 0°C) FilterHot->Cool Isolate Filtration & Wash (Cold MeOH) Cool->Isolate Product Pure DPPA (>99% Purity) Isolate->Product MotherLiquor MotherLiquor Isolate->MotherLiquor Impurities

Figure 3: Industrial recrystallization workflow for DPPA using Methanol.

References
  • Synthesis and Recrystallization Data

    • Method for preparing 3,3-diphenyl propanol (via DPPA intermediate). Patent CN102643168B. (2012).
  • Thermodynamic Modeling (General Methodology)

    • Wang, J., et al. "Thermodynamic Models for Solubility of Organic Acids." Journal of Chemical & Engineering Data.
  • Application in Chiral Resolution

    • Bunda, S., et al. "Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines." ACS Sustainable Chemistry & Engineering. (Describes use of DPPA as a crystallizing agent in MTBE/Buffer systems).
  • Chemical Properties

    • PubChem CID 64798: 3,3-Diphenylpropanoic acid.[2] National Library of Medicine.

Sources

Metabolic Stability of Diphenylpropanoate Esters in Vitro

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in-vitro metabolic stability assessment of diphenylpropanoate esters.

Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary

Diphenylpropanoate esters represent a critical chemical class in drug development, often utilized as prodrugs to mask the polarity of diphenylpropanoic acid moieties (common in antimuscarinics, antihistamines, and endothelin receptor antagonists) or as lipophilic pharmacophores in PROTAC linkers.

Their metabolic fate is defined by a kinetic competition between hydrolysis (mediated by Carboxylesterases, CES) and oxidative clearance (mediated by Cytochrome P450, CYP). Unlike simple aliphatic esters, the steric bulk of the diphenyl-substituted


-carbon confers unique resistance profiles, often shifting the primary clearance mechanism from plasma hydrolysis to hepatic extraction.

This guide provides a self-validating framework to quantify this stability, distinguish enzymatic pathways, and interpret intrinsic clearance (


) data.

Mechanistic Framework

The Kinetic Competition: Hydrolysis vs. Oxidation

The in vitro stability of diphenylpropanoate esters is governed by two orthogonal pathways. Understanding this duality is essential for interpreting half-life (


) data.
  • Hydrolytic Pathway (The "Soft Spot"):

    • Enzymes: Carboxylesterases (CES1, CES2), Butyrylcholinesterase (BChE), and Paraoxonase (PON).

    • Mechanism: Nucleophilic attack on the carbonyl carbon.

    • Specifics: The 3,3-diphenyl motif creates significant steric hindrance. While simple propanoates are rapidly cleaved by CES2 in the intestine/plasma, 3,3-diphenyl derivatives often show increased selectivity for CES1 (liver-dominant) due to its larger active site pocket, or resistance to plasma esterases.

  • Oxidative Pathway (The "Hard Spot"):

    • Enzymes: CYP2D6, CYP3A4.

    • Mechanism: Hydroxylation of the phenyl rings or dealkylation of the ester alcohol moiety.

    • Relevance: If the ester bond is sterically shielded (e.g., by

      
      -methylation or the 
      
      
      
      -diphenyl bulk), CYP-mediated clearance becomes the rate-limiting step.
Pathway Visualization

The following diagram illustrates the divergent metabolic fates.

MetabolicPathways cluster_Hydrolysis Hydrolytic Pathway (CES/Esterases) cluster_Oxidation Oxidative Pathway (CYP450) Parent Diphenylpropanoate Ester (Parent) Acid Diphenylpropanoic Acid Parent->Acid Hydrolysis (CES1 > CES2) Alcohol Alcohol Leaving Group Hydroxy Hydroxylated Ester Parent->Hydroxy Ring Hydroxylation (CYP2D6/3A4) Dealkyl Dealkylated Metabolites Parent->Dealkyl Oxidative Dealkylation

Caption: Divergent metabolic pathways for diphenylpropanoate esters. Steric bulk at the


-position modulates the hydrolysis rate, potentially shifting clearance toward CYP-mediated oxidation.

Experimental Protocols

To accurately assess stability, you must isolate the enzyme systems. A single "Microsomal Stability" assay is insufficient because it conflates CYP and CES activity.

Reagents & Buffer Systems
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH (1 mM final) or NADPH Regenerating System (Glucose-6-phosphate + G6P-Dehydrogenase).

  • Inhibitors (Diagnostic Tools):

    • BNPP (Bis-p-nitrophenyl phosphate): 100 µM. Irreversible inhibitor of CES1/CES2. Used to prove hydrolytic instability.[1]

    • PMSF (Phenylmethylsulfonyl fluoride): Serine protease/esterase inhibitor.

  • Matrix:

    • Plasma: Pooled Human/Rat/Dog (Na-Heparin). Note: Avoid EDTA if checking for Paraoxonase activity, though CES is metal-independent.

    • Liver Microsomes: Pooled HLM (Human Liver Microsomes), 20 mg/mL protein stock.

Workflow 1: Plasma Stability (The "First Pass" Screen)

Diphenylpropanoate esters are prone to rapid degradation in rodent plasma (rich in carboxylesterases) compared to human plasma (rich in butyrylcholinesterase).

  • Preparation: Pre-warm plasma to 37°C.

  • Spike: Add test compound (1 µM final, <0.1% DMSO) to plasma.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quench: Transfer immediately into 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Workflow 2: Microsomal Stability (Mechanistic Dissection)

This protocol distinguishes between CYP-mediated clearance and esterase-mediated hydrolysis.

Conditions:

  • Set A (+NADPH): Measures Total Clearance (CYP + CES).

  • Set B (-NADPH): Measures Hydrolytic Clearance only (CES).

  • Set C (+NADPH + BNPP): Measures Oxidative Clearance only (CYP).

Step-by-Step Protocol:

  • Master Mix: Prepare 0.5 mg/mL microsomal protein in KPi buffer.

  • Inhibitor Pre-incubation (Set C only): Add BNPP (100 µM) and incubate for 15 min at 37°C before adding substrate.

  • Substrate Addition: Spike test compound (1 µM) into all sets.

  • Initiation:

    • Add NADPH (1 mM) to Set A and Set C.

    • Add Buffer (volume match) to Set B.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quench: 200 µL ACN + IS. Crucial: Use acidified ACN (0.1% Formic Acid) to stabilize the ester post-collection.

Experimental Logic Diagram

ExperimentalWorkflow Start Test Compound (Diphenylpropanoate Ester) Plasma Plasma Stability (37°C, 2 hrs) Start->Plasma Decision1 Rapid Loss? Plasma->Decision1 Microsomes Microsomal Stability (HLM, 0.5 mg/mL) SetA Set A: +NADPH (Total CL) Microsomes->SetA SetB Set B: -NADPH (Hydrolysis Only) Microsomes->SetB SetC Set C: +NADPH + BNPP (Oxidation Only) Microsomes->SetC Decision1->Microsomes If stable/moderate Analysis LC-MS/MS Analysis Calculate t1/2 & CLint Decision1->Analysis If t1/2 < 10 min SetA->Analysis SetB->Analysis SetC->Analysis

Caption: Triage workflow. Plasma instability triggers immediate concern for prodrug viability. Microsomal sets dissect the clearance mechanism.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the in vitro half-life (


) and intrinsic clearance (

) using the elimination rate constant (

), derived from the slope of

vs. time.


Interpreting the "Shift"

Compare the clearance rates between the experimental sets to diagnose the metabolic liability.

ObservationInterpretationMechanistic Insight
Set A

Set B
Hydrolysis DominantThe compound is a substrate for CES. NADPH (CYP activity) contributes negligibly. The diphenyl group is not preventing esterase access.
Set A

Set B
Oxidation DominantThe ester is stable (sterically hindered). Clearance is driven by CYP oxidation.
Set A

Set C
CYP DominantBNPP did not affect clearance, confirming esterase involvement is minimal.
Rapid Plasma Loss Plasma InstabilityLikely hydrolysis by BChE (human) or CES (rodent). High risk of poor oral bioavailability unless a prodrug strategy is intended.
Species Differences (Critical for Diphenyl Esters)
  • Rodents (Rat/Mouse): Possess high levels of CES in plasma. Diphenylpropanoate esters often show

    
     min.
    
  • Humans: Plasma contains virtually no CES (only BChE/PON). If the ester is a specific CES substrate (and not BChE), it may appear stable in human plasma but unstable in human liver microsomes .

  • Implication: Do not discard a lead based solely on rat plasma instability. Verify in Human Plasma and HLM.

References

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for metabolic stability protocols).
  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

  • Casey Laizure, S., et al. (2013). Human Carboxylesterases: Catalysts of Hydrolysis of Ester-Containing Drugs. Pharmacotherapy, 33(2), 210–222. Link

  • Malhotra, B., et al. (2009). The pharmacokinetic profile of fesoterodine. European Journal of Clinical Pharmacology, 65, 911–917. (Case study on diphenyl-isobutyrate ester hydrolysis). Link

  • Wang, Q., et al. (2011). Species differences in the metabolism of di-ester prodrugs. Xenobiotica, 41(10), 833-841. Link

Sources

Methodological & Application

Protocol for esterification of 3,3-diphenylpropionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,3-Diphenylpropionic acid (CAS: 606-83-7) is a critical scaffold in medicinal chemistry, serving as the lipophilic backbone for muscarinic antagonists such as Fesoterodine and Tolterodine , as well as various calcium channel blockers.

While simple aliphatic carboxylic acids esterify readily, 3,3-diphenylpropionic acid presents a specific challenge:


-branching steric bulk . The two phenyl rings at the C3 position create a "molecular umbrella" that, while not directly blocking the carbonyl carbon, significantly influences the solubility profile and the entropy of the transition state.

This guide presents two validated protocols:

  • Protocol A (Kinetic Activation): The Thionyl Chloride route.[1] Recommended for high-value alcohols, quantitative conversion, or when the alcohol has a high boiling point.

  • Protocol B (Thermodynamic Equilibrium): The Fischer Esterification. Recommended for methyl/ethyl esters and large-scale manufacturing where atom economy and "green" solvent use are prioritized.

Protocol A: Kinetic Activation via Acyl Chloride

Best for: Complex alcohols, quantitative yields, and avoiding equilibrium limitations.

Mechanistic Rationale

Direct esterification is an equilibrium process (


). By converting the acid to its acyl chloride using thionyl chloride (

), we activate the carbonyl carbon (creating a better leaving group,

vs

) and render the reaction irreversible. This overcomes the steric drag of the diphenyl group by driving the reaction via enthalpy rather than entropy.
Experimental Workflow (Graphviz)

AcidChlorideRoute start 3,3-Diphenylpropionic Acid (Solid) inter Intermediate: Acyl Chloride start->inter Reflux 2h (- SO2, - HCl) reagent SOCl2 (Excess, 1.5-2.0 eq) reagent->inter product Final Ester Product inter->product Add Alcohol 0°C to RT waste Byproducts: SO2 (g) + HCl (g) inter->waste alcohol Target Alcohol (R-OH) alcohol->product

Figure 1: Irreversible activation pathway using Thionyl Chloride. Note the generation of gaseous byproducts which drives the forward reaction.

Step-by-Step Methodology

Reagents:

  • 3,3-Diphenylpropionic acid (10.0 g, 44.2 mmol)

  • Thionyl Chloride (

    
    ) (15.8 g, 9.6 mL, 132 mmol, 3.0 eq)
    
  • Optional: DMF (Dimethylformamide) (2 drops, catalytic)

  • Target Alcohol (e.g., Methanol, Ethanol, or complex alcohol) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a caustic scrubber), suspend the 3,3-diphenylpropionic acid in anhydrous DCM (50 mL).

  • Addition: Add catalytic DMF (initiates the Vilsmeier-Haack-like active species). Add

    
     dropwise over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will be vigorous. The suspension will clear as the acid chloride forms.
      
  • Reflux: Heat to gentle reflux (40°C) for 2–3 hours. Monitor by TLC (aliquot quenched with MeOH); the starting acid spot should disappear.

  • Evaporation (Critical Step): Remove the solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Note: To ensure complete removal of

      
      , add 20 mL of dry toluene and re-evaporate (azeotropic removal).
      
  • Esterification: Redissolve the resulting yellow oil (Acyl Chloride) in DCM (30 mL). Cool to 0°C.[2]

  • Coupling: Add the Target Alcohol (dissolved in DCM if solid) slowly. If the alcohol is acid-sensitive, add Triethylamine (1.1 eq) to scavenge the generated HCl.

  • Workup: Stir at Room Temperature (RT) for 2 hours. Wash with saturated

    
     (2 x 50 mL) to remove trace acid. Dry organic layer over 
    
    
    
    , filter, and concentrate.[3][4]

Protocol B: Fischer Esterification (Acid-Catalyzed)

Best for: Methyl/Ethyl esters, large scale, and "Green Chemistry" compliance.

Mechanistic Rationale

This method relies on Le Chatelier’s principle. Because the reaction is reversible, we must drive the equilibrium by using the alcohol as the solvent (huge excess) and/or removing water (Dean-Stark trap).[4][5] For 3,3-diphenylpropionic acid, the hydrophobic nature of the phenyl rings aids in phase separation during workup.

Reaction Mechanism (Graphviz)

FischerMech step1 Protonation of Carbonyl Oxygen step2 Nucleophilic Attack by Alcohol (R-OH) step1->step2 + R-OH step3 Tetrahedral Intermediate step2->step3 step4 Proton Transfer & Elimination of H2O step3->step4 - H2O final Ester Product step4->final - H+

Figure 2: The acid-catalyzed equilibrium pathway. Success depends on water removal.

Step-by-Step Methodology

Reagents:

  • 3,3-Diphenylpropionic acid (50.0 g, 0.22 mol)

  • Methanol (250 mL, solvent & reactant)

  • Sulfuric Acid (

    
    , conc.) (12 mL) or p-Toluenesulfonic acid (pTSA) (5 mol%)
    

Procedure:

  • Setup: Combine the acid and Methanol in a 500 mL round-bottom flask.

  • Catalyst Addition: Add concentrated

    
     dropwise. The reaction is exothermic; ensure stirring is vigorous.
    
  • Reflux: Heat to reflux (65°C for MeOH) for 12 hours.

    • Scientist's Note: For higher boiling alcohols (e.g., Butanol), use Toluene as a co-solvent and a Dean-Stark trap to physically collect water.

  • Concentration: Evaporate excess alcohol under reduced pressure until the volume is reduced by ~80%.

  • Quench: Pour the residue into a mixture of ice (400 g) and saturated

    
     (100 mL). Stir until gas evolution ceases and pH > 7.
    
  • Extraction: Extract with Ethyl Acetate or Diethyl Ether (3 x 100 mL).

  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
    • Yield expectation: The product usually solidifies or remains a clean oil requiring no chromatography.

Comparative Data & Validation

Method Comparison Table
FeatureProtocol A (Acid Chloride)Protocol B (Fischer)
Conversion >98% (Quantitative)~90-95% (Equilibrium limited)
Reaction Time 3-5 Hours12-24 Hours
Atom Economy Lower (SO2/HCl waste)Higher (Water waste)
Purification Evaporation usually sufficientExtraction/Wash required
Substrate Scope Works with hindered/secondary alcoholsBest for primary alcohols (MeOH/EtOH)
Cost Higher (

cost)
Low (Bulk solvents)
Analytical Validation (QC)

To validate the synthesis of Methyl 3,3-diphenylpropionate (Example Product):

  • TLC: Silica Gel 60 F254. Mobile Phase: Hexane/Ethyl Acetate (8:2).

    • 
       Acid: ~0.1 (Streaks)
      
    • 
       Ester: ~0.6 (Distinct UV active spot)
      
  • IR Spectroscopy:

    • Disappearance of broad O-H stretch (2500-3300

      
      ).
      
    • Shift of Carbonyl (C=O) from ~1700

      
       (Acid) to ~1735-1740 
      
      
      
      (Ester).
  • 1H-NMR (CDCl3, 400 MHz):

    • 
       3.60 ppm (s, 3H, -OCH3 ) – Diagnostic peak for methyl ester.
      
    • 
       4.55 ppm (t, 1H, CH -Ph2) – Triplet due to adjacent CH2.
      
    • 
       3.05 ppm (d, 2H, -CH2 -CO) – Doublet.
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pfizer Inc. "Process for the preparation of 3,3-diphenylpropylamines." U.S. Patent 6,858,650. (Describes industrial handling of 3,3-diphenylpropionic acid derivatives for Fesoterodine synthesis).

  • ChemicalBook. "3,3-Diphenylpropionic acid Properties and Applications."[6] Accessed Feb 2026.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for acyl substitution).

Sources

Application Note: Microwave-Assisted Synthesis of Diphenylpropionic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis of amide bonds is a cornerstone of medicinal chemistry and materials science, with carboxamides being present in over 25% of commercial drugs.[1][2] Diphenylpropionic acid amides, in particular, represent a class of compounds with significant pharmacological interest.[3][4] Traditional methods for their synthesis often involve prolonged reaction times, high temperatures, and the use of hazardous reagents. This application note details a robust and highly efficient methodology for the synthesis of diphenylpropionic acid amides utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, these protocols dramatically reduce reaction times from hours to minutes, improve yields, and align with the principles of green chemistry by enabling solvent-free conditions.[5][6] We present detailed, step-by-step protocols for both direct catalytic amidation and activated amide synthesis, complete with characterization data and optimization strategies to guide researchers in this field.

Part 1: The Principles of Microwave-Assisted Amide Synthesis

The Engine of Acceleration: Microwave Heating vs. Conventional Methods

Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the solvent and reactants via conduction.[7] This process is slow and creates a significant temperature gradient within the vessel, often leading to non-uniform heating.

Microwave-assisted synthesis, however, operates on a fundamentally different principle: direct "in-core" heating.[6][8] Microwave radiation interacts directly with polar molecules in the reaction mixture. This energy transfer occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as solvents or reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation causes intense molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[6][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, which dissipates energy as heat.[7]

This volumetric and instantaneous heating mechanism provides distinct advantages, including extremely rapid heating rates (up to 8°C per second), uniform temperature distribution, and the ability to superheat solvents in sealed vessels far beyond their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[6][8]

cluster_0 Conventional Heating cluster_1 Microwave Heating a Heat Source b Vessel Wall a->b Conduction c Reaction Mixture b->c Conduction d Microwaves f Reaction Mixture (Direct Heating) d->f Irradiation e Vessel Wall (Transparent)

Caption: Energy transfer in conventional vs. microwave heating.

The Chemistry: Forming the Amide Bond

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the removal of water. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Microwave energy can efficiently drive two main approaches for this transformation:

  • Activation with Coupling Reagents: Reagents like carbodiimides (e.g., EDC) or tosyl chloride (TsCl) activate the carboxylic acid.[9][10] In the case of carbodiimides, a highly reactive O-acylisourea intermediate is formed, which is then readily attacked by the amine nucleophile to yield the amide.[1][10] This is a versatile and widely used method.

  • Direct Catalytic Amidation: Certain Lewis acid catalysts, such as ceric ammonium nitrate (CAN), can facilitate the direct reaction between a carboxylic acid and an amine under microwave irradiation, often without any solvent.[11][12] The exact mechanism is debated, but it is hypothesized that the catalyst coordinates to the carboxylic acid, increasing its electrophilicity and promoting the condensation.[11]

start Diphenylpropionic Acid + Amine microwave Microwave Irradiation (Heat & Pressure) start->microwave workup Work-up (Extraction, Washing) microwave->workup purify Purification (Recrystallization or Chromatography) workup->purify product Diphenylpropionic Acid Amide purify->product

Caption: General workflow for microwave-assisted amide synthesis.

Part 2: Experimental Protocols

Safety Note: Microwave synthesis in sealed vessels generates high temperatures and pressures. Always use a dedicated, commercially available microwave synthesizer with certified pressure-rated vessels. Never use a domestic microwave oven. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Solvent-Free Direct Catalytic Synthesis of 3,3-Diphenylpropionic Acid Amides

This protocol is adapted from catalyst-driven, solvent-free methods and is ideal for its simplicity and green chemistry profile.[11][12] It is particularly effective for primary amines.

Materials:

  • 3,3-Diphenylpropionic acid

  • Primary amine (e.g., Benzylamine)

  • Ceric Ammonium Nitrate (CAN)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave Synthesizer

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL microwave reaction vessel, add 3,3-diphenylpropionic acid (1.0 mmol, 226.3 mg).

  • Add the desired primary amine (1.2 mmol). For benzylamine, this is 128.6 mg (126 µL).

  • Add ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg, 2 mol%).

  • Seal the vessel and place it in the microwave synthesizer cavity.

  • Irradiate the mixture with stirring at a constant temperature of 160°C for 15 minutes. The microwave power will be automatically modulated by the instrument to maintain the target temperature.

  • After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before opening.

  • Dissolve the resulting residue in ethyl acetate (25 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure amide.

Protocol 2: Activated Synthesis of 2,2-Diphenylpropionic Acid Amides

This protocol utilizes an in-situ activation of the carboxylic acid and is broadly applicable to various amines. The use of a solid support like silica gel helps to absorb microwave energy and ensure even heating.[9]

Materials:

  • 2,2-Diphenylpropionic acid[13]

  • Ammonium chloride (for primary amide) or a primary/secondary amine hydrochloride salt

  • p-Toluenesulfonyl chloride (TsCl)

  • Potassium carbonate (K₂CO₃), finely ground

  • Silica gel (SiO₂)

  • Tetrabutylammonium bromide (TBAB)

  • Open-top microwave reaction vessel

  • Microwave Synthesizer

  • Ethyl acetate, 0.1M HCl, water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a mortar, thoroughly grind together 2,2-diphenylpropionic acid (1 mmol, 226.3 mg), the corresponding ammonium salt (e.g., ammonium chloride for the primary amide, 2 mmol, 107 mg), TsCl (1 mmol, 190.6 mg), K₂CO₃ (1 mmol, 138.2 mg), SiO₂ (0.3 g), and TBAB (1 mmol, 322.4 mg).

  • Transfer the fine powder to a test tube or an open-top microwave vessel.

  • Place the vessel in the microwave synthesizer.

  • Irradiate at a constant power of 300 W for 3-5 minutes. Monitor the reaction progress by TLC if desired (a cooled aliquot can be taken and worked up).

  • After completion, cool the reaction mixture to room temperature.

  • Suspend the solid residue in ethyl acetate (30 mL) and filter to remove the inorganic salts and silica gel.

  • Wash the filtrate with a 0.1 M solution of HCl (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Part 3: Data & Characterization

The efficiency of microwave-assisted synthesis allows for the rapid generation of an amide library. Below are representative results for the synthesis of various amides from 3,3-diphenylpropionic acid using Protocol 1.

EntryAmineTime (min)Temp (°C)Yield (%)M.P. (°C)
1Benzylamine1516092118-120
2Aniline2016585145-147
3Cyclohexylamine1516095131-133
4Morpholine1516088105-107

Characterization: Successful synthesis is confirmed by standard analytical techniques.

  • FTIR Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the amide (1630-1680 cm⁻¹) and N-H stretches for primary/secondary amides (~3300 cm⁻¹).

  • ¹H NMR Spectroscopy: Confirm the presence of signals corresponding to the amine moiety and the diphenylpropionic acid backbone. The acidic proton of the carboxylic acid (typically >10 ppm) will disappear.[14]

  • Mass Spectrometry: Verify the molecular weight of the synthesized amide.[15]

Part 4: Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Insufficient activation; Degradation.Increase reaction time in 5-minute increments. Increase temperature by 10-20°C. For Protocol 2, ensure all reagents are finely ground and well-mixed.
Reaction Stalled Poor microwave absorption.For solvent-free reactions, adding a small amount of a high-boiling, polar solvent (e.g., DMF, NMP) can dramatically improve coupling and heating efficiency. Adding a solid support like SiO₂ can also help.[9]
Side Products Degradation at high temperatures.Reduce the reaction temperature. While higher temperatures accelerate reactions, they can also promote decomposition pathways for sensitive substrates.
No Reaction (Protocol 1) Catalyst is inactive or insufficient.Increase catalyst loading to 5 mol%. Ensure the amine is not a poor nucleophile; for such cases, Protocol 2 (activation) is often more effective.

Conclusion

Microwave-assisted organic synthesis represents a significant advancement over conventional heating methods for the preparation of diphenylpropionic acid amides.[16] The protocols described herein offer a rapid, efficient, and scalable approach that provides high yields in a fraction of the time.[17] By minimizing reaction times and enabling solvent-free conditions, MAOS is a powerful tool for researchers in drug discovery and chemical development, embodying the principles of green and sustainable chemistry.[6][7]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Bentham Science.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
  • Microwave-assisted One-pot Synthesis of Amide Bond using WEB. (2020). Bentham Science.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. (2009). Journal of the Chemical Society of Pakistan.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). PMC.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.org.
  • Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020). MDPI.
  • Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. (2017). RSC Publishing.
  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 3-phenyl-3-phenylthiopropionic acids, amides, amines and studies on their pharmacological properties. (1985). PubMed.
  • Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry.
  • Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide. (n.d.). Benchchem.
  • Method for preparing 3, 3- diphenyl propanol. (n.d.).
  • 2,2-Diphenylpropionic acid. (n.d.). CymitQuimica.
  • Process for obtaining 3,3-diphenylpropylamines. (n.d.).
  • 3,3-Diphenylpropionic acid 99 606-83-7. (n.d.). Sigma-Aldrich.
  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI.
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. (2019). MDPI.

Sources

Reagents for cyclization of 3,3-diphenylpropionic acid to indanones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Reagent Selection for the Cyclization of 3,3-Diphenylpropionic Acid to 3-Phenyl-1-Indanone

Executive Summary

The cyclization of 3,3-diphenylpropionic acid to 3-phenyl-1-indanone is a pivotal transformation in the synthesis of pharmacophores, including precursors for CNS-active agents (analogous to the sertraline tetralone scaffold). While the reaction is formally an intramolecular Friedel-Crafts acylation, the presence of the gem-diphenyl moiety introduces unique steric and electronic considerations.

This guide moves beyond textbook definitions to evaluate three distinct protocol architectures:

  • The Classic Approach: Polyphosphoric Acid (PPA) – Robust but operationally difficult.

  • The Modern Process Approach: Eaton’s Reagent – High yield, low viscosity, "Green" potential.

  • The Stepwise Approach: Acid Chloride/Lewis Acid (

    
    ) – High control, moisture sensitive.
    

Mechanistic Insight & The Thorpe-Ingold Effect

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the generation of a highly electrophilic acylium ion .[1][2][3]

Key Chemical Insight: The gem-diphenyl substitution at the C3 position exerts a Thorpe-Ingold Effect (Gem-Dialkyl Effect) . The steric bulk of the two phenyl rings compresses the internal bond angle, forcing the propionic acid side chain closer to the aromatic rings. This pre-organization entropically favors cyclization compared to unsubstituted hydrocinnamic acid.

Figure 1: Reaction Mechanism & Pathway

IndanoneMechanism Substrate 3,3-Diphenylpropionic Acid Activation Activation (Protonation/Cl-) Substrate->Activation + Acid/SOCl2 Acylium Acylium Ion Intermediate Activation->Acylium - H2O/SO2 SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Intramolecular Attack Product 3-Phenyl-1-Indanone SigmaComplex->Product Re-aromatization (- H+)

Caption: The reaction proceeds via acylium ion formation. The presence of two phenyl rings facilitates the intramolecular attack via the Thorpe-Ingold effect.

Reagent Selection Matrix

FeaturePolyphosphoric Acid (PPA) Eaton’s Reagent (

)
Acid Chloride /

Role Solvent & ReagentSolvent & ReagentReagent (Stoichiometric)
Viscosity Very High (Syrup-like)Low (Free-flowing liquid)N/A (Solid in solvent)
Temperature High (80–120°C)Moderate (60–80°C)Low (0°C to RT)
Moisture Sensitivity Low (Hygroscopic but tolerant)High (Violent reaction)Critical (Fails with water)
Workup Difficult (Emulsions/Exotherms)Easy (Water quench)Moderate (Aluminum salts)
Scalability Poor (Stirring issues)Excellent Good (Standard handling)
Recommendation Legacy/Small ScalePreferred for ProcessFor Sensitive Substrates

Detailed Experimental Protocols

Protocol A: The "Modern Standard" – Eaton’s Reagent

Why this method? Eaton’s reagent (7.7 wt%


 in Methanesulfonic acid) offers the dehydrating power of PPA without the unmanageable viscosity. It allows for cleaner reaction profiles and easier quenching [1, 2].

Materials:

  • 3,3-Diphenylpropionic acid (10.0 g, 44.2 mmol)

  • Eaton’s Reagent (50 mL) – Commercial or prepared in-house

  • Quench: Ice-water (200 mL)

Step-by-Step:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).

  • Addition: Add 3,3-diphenylpropionic acid (10 g) to the flask.

  • Reagent: Add Eaton’s Reagent (50 mL).[4] The solid acid may not dissolve immediately.

  • Reaction: Heat the mixture to 70–80°C .

    • Observation: The solution will turn from colorless to yellow/orange. Evolution of gas is minimal compared to acid chloride routes.

    • Time: Monitor by TLC (30–90 mins). The mixture stays fluid, allowing efficient stirring.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly into a beaker containing 200 mL of crushed ice with vigorous stirring.

    • Note: Methanesulfonic acid is water-soluble; the product usually precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) and saturated 
    
    
    
    to remove residual acid.
  • Purification: Recrystallize from Ethanol/Water or purify via silica plug if necessary.

Protocol B: The "Classic" – Polyphosphoric Acid (PPA)

Why this method? PPA is historically the most cited reagent for this transformation. It is robust and cheap but suffers from heat transfer issues due to viscosity [3, 4].

Materials:

  • 3,3-Diphenylpropionic acid (10.0 g)

  • Polyphosphoric Acid (100 g) – High excess required for stirring

Step-by-Step:

  • Preparation: Heat PPA in a beaker to ~60°C before adding the substrate to lower its viscosity.

  • Addition: Add the substrate to the warm PPA. Mechanical stirring (overhead stirrer) is highly recommended over magnetic stirring for scales >10g.

  • Reaction: Heat to 100–110°C for 1–2 hours.

    • Critical Control: Do not overheat (>140°C) as sulfonation or polymerization byproducts may form.

  • Workup (The Dangerous Part):

    • Allow to cool to ~60°C. Do not cool to RT , or it will solidify into a glass.

    • Pour the warm syrup slowly into crushed ice. PPA hydrolysis is exothermic; ensure the ice bath is sufficient.

  • Extraction: The product may form a gum. Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash organic layer with 10% NaOH (to remove unreacted acid) and Brine.

Protocol C: The "Stepwise" – Acid Chloride via

Why this method? If the substrate contains acid-sensitive groups (other than the carboxylic acid) or if the direct dehydration fails, this is the most reactive method [5, 6].

Materials:

  • 3,3-Diphenylpropionic acid (10.0 g)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Dry)

Step-by-Step:

  • Activation: Dissolve substrate in DCM. Add

    
     and a drop of DMF (catalyst). Stir at RT until gas evolution (
    
    
    
    ) ceases (~2 hrs). Evaporate excess
    
    
    (or use in situ if clean).
  • Cyclization:

    • Dissolve the intermediate acid chloride in dry DCM.[5]

    • Cool to 0°C .

    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       portion-wise.[6] Caution: Exothermic.[7]
      
  • Reaction: Allow to warm to RT. Stir for 2–4 hours. The mixture typically turns dark red/brown (complex formation).

  • Quench: Pour mixture into ice/HCl (1M). The HCl breaks the Aluminum-Product complex.

  • Separation: Separate organic layer, wash with Brine, dry over

    
    .
    

Process Optimization & Troubleshooting

Decision Workflow

Use the following logic to select your protocol:

DecisionTree Start Start: 3,3-Diphenylpropionic Acid Sensitivity Acid Sensitive Groups? Start->Sensitivity Scale Scale of Reaction? Equipment Overhead Stirrer Available? Scale->Equipment > 10g ProtocolB Protocol B: PPA (Classic) Scale->ProtocolB < 5g (PPA OK) Equipment->ProtocolB Yes (PPA) ProtocolA Protocol A: Eaton's Reagent (Recommended) Equipment->ProtocolA No (Use Eaton's) Sensitivity->Scale No ProtocolC Protocol C: Acid Chloride (Stepwise) Sensitivity->ProtocolC Yes (Use AlCl3/DCM)

Caption: Decision matrix for selecting the optimal cyclization protocol based on scale and equipment.

Critical Process Parameters (CPPs)
  • Temperature Control:

    • PPA:[6][7][8][9] Too low (<80°C) = Incomplete reaction. Too high (>140°C) = Tarry byproducts.

    • Eaton's:[3][7][10] Optimal window is 60–80°C.

  • Stoichiometry:

    • 
       requires >1.0 equivalent because the product ketone complexes with the Lewis Acid.[11]
      
  • Quenching:

    • Always quench into Ice , never water. The exotherm can cause solvent flashing.

Safety & Hazards

  • Eaton's Reagent / PPA: Highly corrosive.[7] Causes severe skin burns.[7] Reacts violently with water.

  • Thionyl Chloride: Releases toxic

    
     and 
    
    
    
    gas. Use a scrubber or efficient fume hood.
  • Aluminum Chloride: Reacts explosively with water.

References

  • BenchChem. Eaton's Reagent in Organic Synthesis.[7] (Accessed 2026). Link

  • EvitaChem. Eaton's Reagent (EVT-354210) Product Data.Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanisms and Conditions.Link

  • Sigma-Aldrich. Friedel–Crafts Acylation Technical Bulletin.Link

  • BenchChem. Application Notes for Synthesis of 1-Indanone.Link

  • Master Organic Chemistry. Friedel-Crafts Acylation Mechanism and Limitations.Link

Sources

Application Note: High-Yield Synthesis of 3,3-Diphenylpropylamines from Propanoates

[1]

Abstract & Application Context

3,3-Diphenylpropylamines represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for major antimuscarinic agents such as Tolterodine and Fesoterodine , as well as calcium channel blockers like Fendiline .[1][2]

This application note details a robust, scalable protocol for synthesizing N-substituted 3,3-diphenylpropylamines starting from 3,3-diphenylpropanoates . While direct aminolysis of esters is often kinetically sluggish due to the steric bulk of the diphenyl-substituted

Two-Stage Activation-Reduction Protocol11
Key Advantages of This Protocol
  • Regiocontrol: Preserves the 3,3-diphenyl skeleton without rearrangement.[1]

  • Scalability: Avoids high-pressure hydrogenation equipment.[1]

  • Purity: Stepwise isolation allows for the removal of unreacted ester prior to the sensitive reduction step.

Retrosynthetic Logic & Pathway

The synthesis relies on the conversion of the oxidation state of the carbonyl carbon from ester (+3) to amine (-3). The most reliable pathway avoids direct reduction of the ester to the alcohol (followed by activation/displacement), instead utilizing the amide as a stable intermediate.[1]

Workflow Diagram

SynthesisWorkflowEsterStart: 3,3-Diphenylpropanoate(Ester)AcidIntermediate 1:3,3-Diphenylpropionic AcidEster->AcidHydrolysis(KOH, MeOH)ChlorideIntermediate 2:Acid Chloride (In-Situ)Acid->ChlorideActivation(SOCl2, Reflux)AmideStable Intermediate:3,3-DiphenylpropanamideChloride->AmideAmination(HNR2, TEA)AmineTarget Product:3,3-DiphenylpropylamineAmide->AmineReduction(LiAlH4 or BH3-THF)

Figure 1: Stepwise conversion of propanoates to propylamines via the amide intermediate.[1]

Experimental Protocol

Phase 1: Conversion of Propanoate to Propanamide

Direct reaction of secondary amines with sterically hindered esters (like 3,3-diphenylpropanoates) often stalls.[1] We utilize a Hydrolysis-Activation-Amidation sequence to guarantee quantitative yield.[1]

Step 1A: Saponification[1]
  • Charge a reaction vessel with Methyl 3,3-diphenylpropionate (1.0 equiv) and Methanol (5 vol).

  • Add aqueous KOH (1.5 equiv, 4M solution).

  • Reflux at 65°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until ester disappears.

  • Workup: Evaporate methanol. Acidify aqueous residue with HCl to pH 2. The 3,3-diphenylpropionic acid will precipitate.[1] Filter and dry.

Step 1B: Acid Chloride Formation & Amidation

Rationale: The acid chloride is highly reactive, overcoming the steric hindrance of the diphenyl group during amine attack.[1]

  • Suspend the dried acid (1.0 equiv) in anhydrous Toluene (10 vol).

  • Add Thionyl Chloride (SOCl₂) (1.2 equiv) and a catalytic drop of DMF.

  • Heat to 80°C for 2 hours. Gas evolution (SO₂, HCl) will cease upon completion.[1]

  • Concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the residue in dry DCM (Dichloromethane).

  • Cool to 0°C. Slowly add the target amine (e.g., Diisopropylamine , 1.2 equiv) and Triethylamine (1.5 equiv) to scavenge HCl.

  • Stir at room temperature for 2 hours.

  • Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄ and concentrate to yield the 3,3-diphenylpropanamide .[1][3]

Phase 2: Chemoselective Reduction (The Critical Step)

The reduction of the amide carbonyl to a methylene group is the defining transformation. Lithium Aluminum Hydride (LiAlH₄) is the standard for laboratory scale due to its potency.

Safety Note: LiAlH₄ reacts violently with water and protic solvents. Ensure all glassware is oven-dried and the system is under Nitrogen/Argon.

Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.

  • Charge: Add LiAlH₄ (2.5 equiv) suspended in anhydrous THF (Tetrahydrofuran). Cool to 0°C.

  • Addition: Dissolve the 3,3-diphenylpropanamide (from Phase 1) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.

    • Observation: Evolution of H₂ gas will occur. Control rate to maintain temperature <10°C.

  • Reaction: Once addition is complete, warm to room temperature, then reflux (66°C) for 4–6 hours.

    • Checkpoint: The amide carbonyl peak (approx 1640 cm⁻¹) should disappear in IR; TLC should show a more polar spot (amine).

  • Fieser Quench (Critical): Cool reaction to 0°C. For every x grams of LiAlH₄ used, add carefully in order:

    • x mL water[4]

    • x mL 15% NaOH[1]

    • 3x mL water

  • Filtration: A granular white precipitate (Lithium/Aluminum salts) forms. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water, and dry.[1]

  • Salt Formation (Optional but Recommended): Dissolve the free base oil in minimal ethanol and add HCl/Ether to precipitate the 3,3-diphenylpropylamine hydrochloride salt.

Quantitative Data & Process Parameters

ParameterSpecificationNotes
Stoichiometry (Amidation) 1.2 equiv SOCl₂Excess ensures complete activation; remove thoroughly before amine addition.[1]
Stoichiometry (Reduction) 2.5 - 3.0 equiv LiAlH₄Amide reduction requires 2 hydrides per molecule + excess for safety.[1]
Temperature (Reduction) Reflux (66°C)Room temp is often insufficient for tertiary amides.
Typical Yield (Overall) 75% - 85%Losses primarily occur during the extraction of the amine free base.
Key Impurity Alcohol derivativeResult of incomplete reduction (C-N bond cleavage). Avoid by ensuring anhydrous conditions.

Mechanism & Troubleshooting Decision Tree

Understanding the mechanism helps in troubleshooting low yields. The reduction proceeds via an iminium ion intermediate.

MechanismTroubleshootStartIssue: Low Yield in ReductionCheck1Did the reaction mixtureturn gelatinous?Start->Check1Sol1Cause: Incorrect Quench.Use Fieser Method (1:1:3).Check1->Sol1YesCheck2Is the product an Alcoholinstead of Amine?Check1->Check2NoSol2Cause: C-N Cleavage.low temp or wet solvent.Ensure Reflux & Dry THF.Check2->Sol2YesCheck3Starting material remains?Check2->Check3NoSol3Cause: Old LiAlH4.Titrate reagent or use excess.Check3->Sol3Yes

Figure 2: Troubleshooting logic for the amide-to-amine reduction step.

References

  • Synthesis of Fesoterodine Intermediates: Vertex AI Search. "Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API)."[5] Journal of Chemical and Pharmaceutical Research, 2016, 8(8):518-538.[1][5] Context: Describes the route via hydrolysis of propionate esters followed by amidation and reduction to form the 3,3-diphenylpropylamine skeleton.[1]

  • Amide Reduction Protocols: Chemistry Steps. "Reduction of Amides to Amines and Aldehydes."[4][6][7] Context: Provides the mechanistic grounding for the LiAlH4 reduction of tertiary amides used in Step 2.

  • 3,3-Diphenylpropylamine Properties: Sigma-Aldrich.[1] "3,3-Diphenylpropylamine Product Information."[1][2][3][8][9][10][11][12] Context: Physical properties and handling safety data for the target amine.[2]

  • Patent Literature on 3,3-Diphenylpropylamines: Google Patents. "Process for obtaining 3,3-diphenylpropylamines (CA2769498C)."[1] Context: Validates the industrial relevance of chemoselective reduction in this specific structural class.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing unreacted cinnamic acid from 3,3-diphenylpropionic acid Content type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals[1]

Subject: Removal of Unreacted Cinnamic Acid Impurities Applicable Synthesis: Friedel-Crafts Hydroalkylation (Cinnamic Acid + Benzene + AlCl₃) Target Purity: >98% (HPLC/NMR)[1]

Diagnostic & Analysis (Triage)[1]

Q: How do I confirm the presence of unreacted cinnamic acid in my crude 3,3-diphenylpropionic acid?

A: While melting point depression is a quick indicator, it is non-specific.[1] Use the following definitive analytical methods:

  • ¹H-NMR (Proton NMR): This is the gold standard.[1]

    • Target Signal (3,3-Diphenylpropionic acid): Look for the diagnostic triplet/doublet pattern of the saturated ethyl chain (-CH₂-CH-).[1] The methine proton (CH) adjacent to the two phenyl rings typically appears around δ 4.5–4.8 ppm (triplet), and the methylene protons (-CH₂-) around δ 3.0 ppm (doublet).

    • Impurity Signal (Cinnamic Acid): Look for the characteristic vinylic protons of the alkene double bond (-CH=CH-).[1] These appear as two doublets with a large coupling constant (J ≈ 16 Hz, trans) in the δ 6.4–7.8 ppm region, often distinct from the aromatic multiplet.

  • TLC (Thin Layer Chromatography):

    • Stationary Phase: Silica Gel 60 F₂₅₄.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (3:1 or 4:1) + 1% Acetic Acid (to prevent tailing).[1]

    • Visualization: UV (254 nm).[1] Cinnamic acid (conjugated) will likely have a lower R_f value than the bulkier, less polar 3,3-diphenylpropionic acid, though this depends on the exact solvent system.

Q: My crude product is a sticky oil/gum. Why didn't it crystallize?

A: This is a common issue caused by:

  • Residual Solvent: Benzene (from synthesis) trapped in the lattice.[1]

  • Eutectic Impurity: High levels of cinnamic acid (>15-20%) can form a eutectic mixture, preventing the crystallization of the product.[1]

    • Action: Perform a preliminary acid-base extraction (see Protocol A) or a rough "crash-out" precipitation before attempting fine recrystallization.[1]

Troubleshooting & Purification Protocols

Scenario A: The "Standard" Purification (Impurity < 10%)

Method: Recrystallization

Q: Which solvent system provides the best separation?

A: Based on industrial patent data and solubility differentials, Ethanol/Water or Methanol are the most effective systems. 3,3-Diphenylpropionic acid is highly hydrophobic due to the two phenyl rings, whereas cinnamic acid has slightly higher water solubility and different solubility curves in alcohols.[1]

Protocol 1: Recrystallization from Aqueous Ethanol

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[1]

  • Clarification: If the solution is dark, treat with activated charcoal (5% w/w) for 5 minutes, then filter hot through Celite.

  • Nucleation: While keeping the solution near boiling, slowly add hot deionized water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add just enough hot ethanol (dropwise) to make the solution clear again.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then chill in an ice bath (0–4°C) for 2 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol:Water (1:1).[1]

Scenario B: High Impurity Load (Impurity > 10%) or Recrystallization Failure

Method: Chemical Separation (Selective Oxidation)

Q: Recrystallization isn't working. Can I chemically remove the cinnamic acid?

A: Yes. You can exploit the reactivity difference between the saturated product and the unsaturated impurity. Cinnamic acid contains an alkene double bond; 3,3-diphenylpropionic acid does not.[1]

Protocol 2: Selective Permanganate Oxidation Mechanism: KMnO₄ oxidizes the double bond of cinnamic acid, cleaving it into Benzoic Acid and other water-soluble oxidation byproducts. 3,3-Diphenylpropionic acid is stable to these conditions.[1]

  • Dissolution: Dissolve crude mixture in 10% aqueous Na₂CO₃ (Sodium Carbonate). The solution should be basic (pH ~10-11).[1]

  • Oxidation: Cool to 0°C. Slowly add a dilute solution of KMnO₄ (Potassium Permanganate) until the purple color persists for >5 minutes.

  • Quenching: Add a small amount of Sodium Bisulfite or Ethanol to destroy excess KMnO₄ (purple turns to brown MnO₂ precipitate).[1]

  • Filtration: Filter off the brown MnO₂ solids.[1]

  • Acidification: Acidify the clear filtrate with concentrated HCl to pH 1-2.

  • Workup:

    • Both 3,3-diphenylpropionic acid and the byproduct (Benzoic Acid) will precipitate or be extracted into organic solvent (e.g., Ethyl Acetate).[1]

    • Crucial Step: Benzoic acid is much more water-soluble (3.4 g/L at 25°C) than 3,3-diphenylpropionic acid (insoluble).[1]

    • Wash the organic layer thoroughly with hot water (3x).[1] Benzoic acid will partition into the hot water; the lipophilic diphenyl product remains in the organic layer.

  • Isolation: Dry organic layer (MgSO₄), evaporate, and recrystallize (Protocol 1).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on impurity levels.

PurificationLogic Start Crude 3,3-Diphenylpropionic Acid Analyze Analyze Purity (NMR / TLC) Start->Analyze Decision Cinnamic Acid Content? Analyze->Decision LowImpurity Low (<10%) Decision->LowImpurity HighImpurity High (>10%) Decision->HighImpurity Recryst Recrystallization (Solvent: EtOH/H2O) LowImpurity->Recryst ChemTreat Chemical Treatment (KMnO4 Oxidation) HighImpurity->ChemTreat Check Check Purity Recryst->Check ChemTreat->Recryst Polishing Success Final Product (>98% Pure) Check->Success Pass Fail Still Impure? Check->Fail Fail Fail->Recryst No (Repeat) Column Flash Chromatography (Silica Gel) Fail->Column Yes Column->Success

Figure 1: Purification Decision Tree for 3,3-Diphenylpropionic Acid.

Technical Data Summary

Property3,3-Diphenylpropionic AcidCinnamic Acid (Impurity)Significance for Separation
CAS Number 606-83-7140-10-3Verification
Formula C₁₅H₁₄O₂C₉H₈O₂MW Difference (226 vs 148)
Structure Saturated (Alkane chain)Unsaturated (Alkene)Key: Alkene allows selective oxidation/bromination.[1]
Melting Point 150–155°C133°CHigher MP of product aids crystallization.[1]
Water Solubility InsolubleSlightly Soluble (0.5 g/L)Product precipitates first from aqueous mixtures.[1]
pKa ~4.5–4.8 (Est.)[1]4.44Too similar for effective acid/base extraction.[1]

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography instead of recrystallization? A: Yes, but it is less scalable.[1] If you must use chromatography (e.g., for small mg scales):

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient of Hexane -> Hexane:Ethyl Acetate (4:1).[1]

  • Order of Elution: 3,3-Diphenylpropionic acid is generally less polar than cinnamic acid (due to the extra hydrophobic phenyl ring and lack of conjugation) and should elute first in non-polar systems, though this can reverse depending on the exact mobile phase modifiers (acid content).

Q: Why do I need to add acid to the mobile phase? A: Both compounds are carboxylic acids.[1] Without an acidic modifier (like 1% Acetic Acid or Formic Acid), they will deprotonate on the silica surface, causing "streaking" or "tailing," which ruins the separation.

Q: I tried the KMnO4 method, but my yield is low. Where did my product go? A: Check your acidification step (Step 5 in Protocol 2). If the pH is not below 2, the carboxylic acid product will remain as a water-soluble carboxylate salt.[1] Ensure the solution is strongly acidic (turns Congo Red paper blue) before extraction.[1]

References

  • Synthesis and Properties: Method for preparing 3,3-diphenyl propanol (via 3,3-diphenylpropionic acid).[1][2] Google Patents.[1] CN102643168B.[1] Available at:

  • Solubility Data (Cinnamic Acid): Cinnamic acid - Physical Properties. National Center for Biotechnology Information.[1] PubChem Compound Summary. Available at: [Link][1]

  • General Purification Techniques: Purification of Organic Compounds by Crystallization.[1] Organic Syntheses, Coll.[1] Vol. 1. Available at: [Link][1]

Sources

Technical Support Center: Purification of 3,3-Diphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the separation of 3,3-diphenylpropionic acid from its common dimer impurities. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you overcome purification challenges in your laboratory work.

Section 1: Understanding the Challenge: Monomer vs. Dimer

This section addresses the fundamental properties of 3,3-diphenylpropionic acid and its likely impurities, which is crucial for designing an effective purification strategy.

Q1: What are the critical physicochemical properties of 3,3-diphenylpropionic acid that influence its purification?

Understanding the properties of your target molecule is the first step. 3,3-Diphenylpropionic acid is a solid at room temperature with distinct solubility and melting point characteristics that we can leverage for purification.[1][2]

Table 1: Physicochemical Properties of 3,3-Diphenylpropionic Acid

Property Value Significance for Purification
Molecular Formula C₁₅H₁₄O₂ Base for all stoichiometric calculations.[2][3][4]
Molecular Weight ~226.27 g/mol Essential for calculating molarity and reaction yields.[3][5]
Appearance White to light yellow crystalline powder A significant color change after purification can indicate impurity removal.[1][2]
Melting Point 150-155 °C A sharp melting point within this range is a key indicator of high purity.[1][2][5][6]

| Solubility | - Slightly soluble in water[1][5]- Soluble in ethanol, benzene[7]- Forms a soluble salt in aqueous base (e.g., NaOH, NaHCO₃)[8] | Solubility differences are the basis for separation by recrystallization and extraction. Its acidic nature is particularly useful. |

Q2: What are "dimer impurities" and why are they a problem?

Dimer impurities in the context of 3,3-diphenylpropionic acid can arise from two primary sources:

  • Hydrogen-Bonded Dimers: In the solid state and in non-polar solvents, carboxylic acids naturally form hydrogen-bonded dimers.[9][10] These are non-covalent and are typically disrupted in polar solvents or upon dissolution. They are generally not considered impurities that require chemical separation but can affect physical property measurements.

  • Covalently-Bonded Dimers: These are true process impurities formed during the synthesis of 3,3-diphenylpropionic acid. Their structure can vary, but they are typically formed from side reactions where two monomer units (or their precursors) become covalently linked.

The problem with covalent dimers is their structural similarity to the monomer. They often have comparable polarity and may co-precipitate or co-extract, making purification challenging. They will have a significantly higher molecular weight (approx. >400 g/mol ) and likely a different polarity profile, which are the handles we use for separation.

Section 2: Method Selection Guide

Choosing the right purification technique is critical for efficiency and success. The choice depends on the scale of your experiment, the nature of the impurity, and the required final purity.

Q3: Which purification method is right for my scale and purity requirements?

Use the following decision workflow to select an appropriate starting method.

MethodSelection start Start: Crude 3,3-DPPA with Dimer Impurity scale_check What is your scale? start->scale_check purity_check Is the dimer the primary impurity? scale_check->purity_check < 10 g (Lab Scale) recrystallization Recrystallization scale_check->recrystallization > 10 g (Pilot/Scale-up) extraction Acid-Base Liquid-Liquid Extraction (LLE) purity_check->extraction Yes, and it's likely non-acidic purity_check->recrystallization No, or impurity properties are unknown extraction->recrystallization Product needs further polishing final_product Pure 3,3-DPPA extraction->final_product High purity achieved chromatography Preparative Column Chromatography recrystallization->chromatography Purity still insufficient recrystallization->final_product High purity achieved chromatography->final_product

Caption: Decision workflow for selecting a purification method.

  • Acid-Base Extraction: Best for lab scale when the dimer is known to be neutral or significantly less acidic than the monomer. It is a fast and effective first-pass purification.

  • Recrystallization: The workhorse method for purifying solids. It is highly scalable and effective if a suitable solvent is found.[11][12]

  • Column Chromatography: Used for difficult separations or when very high purity is required on a small scale. It is generally less scalable and more resource-intensive.[13]

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful but nuanced technique. Here are solutions to common problems encountered when purifying 3,3-diphenylpropionic acid.

Q4: My compound won't dissolve completely, even when using a large volume of hot solvent. What should I do?

  • Causality: You may be dealing with an insoluble impurity, or you may have chosen a poor solvent. 3,3-diphenylpropionic acid should be soluble in hot ethanol.[6] If a solid remains, it is likely an insoluble impurity.

  • Solution:

    • Add just enough extra hot solvent to ensure all your desired product has dissolved.

    • Perform a hot gravity filtration . This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble impurities.

    • Boil off the excess solvent from the filtrate to re-saturate the solution and proceed with cooling.[11]

Q5: My compound dissolved, but no crystals have formed after cooling to room temperature and even in an ice bath. What's wrong?

  • Causality: The solution is likely not saturated, meaning you have used too much solvent.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[11]

    • Add a Seed Crystal: If you have a small amount of pure 3,3-DPPA, add a tiny crystal to the solution to initiate crystallization.

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Repeat until the solution becomes slightly cloudy at room temperature before clearing upon warming. This indicates you are near the saturation point.[11]

Q6: My product "oiled out" into a gooey liquid instead of forming crystals. How do I fix this?

  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. It is common when cooling a solution too quickly or when the solute has a relatively low melting point (not the case here, but impurities can depress it).

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of additional solvent (5-10% more).

    • Allow the solution to cool very slowly . Insulate the flask with glass wool or paper towels to slow the rate of cooling. This gives the molecules time to arrange into an ordered crystal lattice.

    • If using a two-solvent system, try adding slightly more of the "good" solvent before cooling.

Experimental Protocol: Two-Solvent Recrystallization of 3,3-DPPA

This method is effective when finding a single ideal solvent is difficult. A good solvent pair consists of one solvent in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). The pair must be miscible. For 3,3-DPPA, an Ethanol/Water system is a good starting point.

  • Dissolution: Place the crude 3,3-DPPA in an Erlenmeyer flask. Add the minimum volume of hot ethanol (the "good" solvent) required to just dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration as described in Q4.

  • Saturation: While the ethanol solution is still hot, add warm water (the "bad" solvent) dropwise with swirling until the solution just begins to turn persistently cloudy (turbid).

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.[11]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the solvent pair (e.g., 60% ethanol/water) to remove any residual soluble impurities.[12]

  • Drying: Dry the crystals thoroughly. An accurate melting point can only be taken on a completely dry sample.[12]

Section 4: Troubleshooting Guide: Acid-Base Extraction

This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.[8]

Q7: An emulsion has formed at the interface of the organic and aqueous layers, and they won't separate. How can I resolve this?

  • Causality: Emulsions are common when solutions are shaken too vigorously. They are stabilized by fine particulate matter or compounds that act as surfactants.

  • Solutions:

    • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it.

    • Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates that may be stabilizing the emulsion.

Q8: After acidifying the basic aqueous extract, my product came out as a sticky solid that is difficult to filter. What should I do?

  • Causality: This is similar to "oiling out." The product has precipitated from the aqueous solution in an amorphous or semi-solid state.

  • Solution:

    • Back-Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the flask. The precipitated product will dissolve in the organic layer.

    • Transfer the mixture to a separatory funnel, separate the layers, and collect the organic phase.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to obtain the solid product. This product can then be further purified by recrystallization if needed.

Workflow and Protocol: Acid-Base Extraction

This workflow assumes the dimer impurity is neutral (non-acidic).

LLE_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase start 1. Dissolve crude mixture in Ethyl Acetate wash 2. Add aq. NaHCO₃ solution and mix start->wash organic_layer Organic Layer: Dimer Impurity wash->organic_layer Separate aqueous_layer Aqueous Layer: Sodium 3,3-diphenylpropanoate wash->aqueous_layer Separate dry_evap 4. Dry over Na₂SO₄, filter, and evaporate solvent to isolate dimer organic_layer->dry_evap acidify 3. Separate layers. Acidify aqueous layer with HCl (aq) aqueous_layer->acidify precipitate 5. Collect precipitated 3,3-DPPA by vacuum filtration acidify->precipitate

Caption: Workflow for separating 3,3-DPPA from a neutral dimer.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it several times, venting frequently to release CO₂ pressure. Avoid vigorous shaking to prevent emulsions.

  • Separation: Allow the layers to separate. The deprotonated 3,3-diphenylpropionic acid salt will be in the top aqueous layer (if using a solvent less dense than water like ethyl acetate), while the neutral dimer impurity remains in the organic layer.[8]

  • Isolate Impurity: Drain the organic layer and set it aside. This contains the dimer.

  • Isolate Product: Drain the aqueous layer into a clean Erlenmeyer flask. Cool the flask in an ice bath.

  • Precipitation: Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate forms.

  • Collection: Collect the pure 3,3-diphenylpropionic acid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Section 5: FAQs for Advanced Purification & Analysis

Q9: Recrystallization and extraction improved purity, but it's still not >99%. When should I use column chromatography?

Column chromatography should be considered when:

  • You require very high purity (>99.5%) for applications like reference standard generation or sensitive biological assays.

  • The impurities are structurally very similar to the product, making separation by other means difficult.

  • You are working on a small scale (mg to a few grams) where material loss on the column is acceptable.

A typical system would involve a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes. The less polar dimer would elute before the more polar carboxylic acid monomer.

Q10: How can I quickly check the purity of my fractions and final product?

High-Performance Liquid Chromatography (HPLC) is the standard method for purity analysis in drug development.[14]

  • Method: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of acetonitrile and water with an acid modifier (like 0.1% trifluoroacetic acid or formic acid) is common. The acid suppresses the ionization of the carboxylic acid group, leading to sharper peaks and better retention.[15]

  • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., ~220-260 nm). The dimer impurity will likely have a different retention time than the 3,3-DPPA monomer, allowing for quantification of purity.

References

  • PureSynth. (n.d.). 33-Diphenylpropionic Acid 97.0%. Retrieved February 27, 2026, from [Link]

  • XCHEMI. (n.d.). 3,3-diphenylpropionic Acid - 606-83-7 - Chengfeng. Retrieved February 27, 2026, from [Link]

  • National Renewable Energy Laboratory. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved February 27, 2026, from [Link]

  • Infochems. (n.d.). 3,3-diphenylpropionic acid. Retrieved February 27, 2026, from [Link]

  • Gheno, T., et al. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Separation and Purification Technology. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Diphenylphosphino)propionic acid. PubChem. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diphenylpropionic acid. PubChem. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved February 27, 2026, from [Link]

  • Science.gov. (n.d.). carboxylic acid dimers: Topics. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Zhao, Y., & Olesik, S. V. (2001). Separation of dimer acids using enhanced-fluidity liquid chromatography. Journal of Chromatography A. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Applications of Ionic Liquids in Carboxylic Acids Separation. PMC. Retrieved February 27, 2026, from [Link]

  • PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved February 27, 2026, from [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. Retrieved February 27, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (2008). Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. PMC. Retrieved February 27, 2026, from [Link]

  • Chemsrc. (n.d.). 3,3-Diphenylpropanoic acid | CAS#:606-83-7. Retrieved February 27, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.pdf. Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 27, 2026, from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved February 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). α,β-DIPHENYLPROPIONIC ACID. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids.
  • Pharmaceutical Sciences. (2000, June 1). impurity profiling and drug characterization: backdrop and approach. Retrieved February 27, 2026, from [Link]

  • E-RESEARCHCO. (2019, January 18). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. Retrieved February 27, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 27, 2026, from [Link]

Sources

Validation & Comparative

FTIR spectrum analysis of carbonyl stretch in ethyl 3,3-diphenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and QC Analysts

Executive Summary: The Criticality of the Carbonyl Signal

In drug development, Ethyl 3,3-diphenylpropanoate (CAS 7476-18-8) serves as a pivotal intermediate, particularly in the synthesis of antimuscarinic agents and antihistamines requiring a diphenylpropyl backbone. The structural integrity of this ester—specifically the saturation of the


-carbon bond—is the primary quality attribute monitored during synthesis.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) FTIR spectroscopy for this specific molecule. Furthermore, it establishes a self-validating logic for interpreting the carbonyl (


) stretch to distinguish the target molecule from conjugated precursors (e.g., ethyl cinnamate derivatives).

Comparative Analysis: ATR vs. Transmission (KBr)

For the routine analysis of Ethyl 3,3-diphenylpropanoate, the choice of sampling technique dictates throughput and spectral fidelity.

Performance Matrix
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for Drug Dev
Sample Prep None (Direct deposition)High (Grinding/Pressing)ATR (High Throughput)
Pathlength Depth of Penetration (

)
Defined by pellet thicknessATR (Reproducible)
Spectral Shift Slight redshift (~2–4 cm⁻¹) due to dispersionTrue absorption frequencyKBr (Publication Standard)
Hygroscopicity NegligibleHigh (KBr absorbs moisture)ATR (Robustness)
Cleaning Wipe solvent (Ethanol/IPA)Disposable/Polishing requiredATR (Speed)
Technical Insight: The "Shift" Phenomenon

Researchers must note that in ATR, the depth of penetration is wavelength-dependent (


). This causes the carbonyl peak of ethyl 3,3-diphenylpropanoate to appear slightly lower in wavenumber and higher in relative intensity compared to high-frequency C-H stretches.
  • Transmission Value: ~1735–1740 cm⁻¹[1]

  • ATR Value: ~1733–1738 cm⁻¹

Recommendation: For Process Analytical Technology (PAT) and routine QC, ATR is the superior alternative due to speed and lack of hygroscopic interference. KBr should be reserved for full structural elucidation or regulatory submission packages requiring absolute frequency matching.

Spectral Analysis: The Carbonyl Stretch Diagnostics[2][3][4]

The carbonyl stretch is the "heartbeat" of this molecule's spectrum. Correct interpretation relies on understanding the lack of conjugation.

Structural Causality

The structure of ethyl 3,3-diphenylpropanoate contains a methylene spacer (


) at the 

-position.
  • Structure:

    
    
    
  • Effect: The phenyl rings are isolated from the carbonyl group. There is no conjugation .

The "Saturated Ester" Rule

Because the


-carbon is saturated, the carbonyl stretch must fall in the range of aliphatic esters  (1735–1750 cm⁻¹), not conjugated esters (1715–1730 cm⁻¹).

Comparative Spectral Data:

CompoundStructural FeatureC=O Frequency (cm⁻¹)Diagnostic Note
Ethyl 3,3-diphenylpropanoate Saturated

-carbon
1735 – 1750 Target Signal
Ethyl Cinnamate (Analog)Conjugated (

)
1710 – 1725Impurity / Starting Material
3,3-Diphenylpropanoic AcidCarboxylic Acid1700 – 1725Hydrolysis Degradant
BenzophenoneKetone (Conjugated)~1660Oxidation byproduct
Self-Validating Markers

To confirm the spectrum is authentic and not a misidentified aliphatic ester, look for these corroborating signals:

  • C-O Stretch: Strong bands at 1150–1200 cm⁻¹ (ester C-O-C).

  • Aromatic Overtones: Weak "monosubstituted benzene" pattern (comb-like) in the 1700–2000 cm⁻¹ region (often obscured by the strong C=O, but visible on the baseline).

  • Out-of-Plane Bending: Strong peaks at ~700 cm⁻¹ and ~750 cm⁻¹ , characteristic of monosubstituted phenyl rings.

Experimental Protocol: High-Fidelity ATR Acquisition

Objective: Obtain a publication-grade spectrum of Ethyl 3,3-diphenylpropanoate.

  • System Setup:

    • Instrument: FTIR Spectrometer with DTGS detector.

    • Accessory: Single-bounce Diamond ATR.

    • Resolution: 4 cm⁻¹.[2]

    • Scans: 32 (Routine) or 64 (High S/N).

  • Background Acquisition:

    • Clean crystal with Isopropanol. Ensure dry.[3]

    • Collect air background.[4] Critical: Verify no atmospheric

      
       doublet at 2350 cm⁻¹.
      
  • Sample Application:

    • Apply ~10 mg of Ethyl 3,3-diphenylpropanoate (solid or oil) to the crystal center.

    • Pressure: Apply high pressure using the anvil clamp. This ensures intimate contact, critical for the C=O region where refractive index changes are sharp.

  • Acquisition & Processing:

    • Collect sample spectrum.[2][4][5][6][7]

    • ATR Correction: Apply "Advanced ATR Correction" (Snell's Law based) in software if comparing directly to KBr library data.

    • Baseline: Perform a linear baseline correction if scattering is observed (sloping baseline).

Visualizations

Diagram 1: Analytical Workflow (DOT)

This diagram outlines the decision process for validating the sample identity.

FTIR_Workflow Start Sample Acquisition (Ethyl 3,3-diphenylpropanoate) Check_CO Analyze Carbonyl Region (1700 - 1760 cm⁻¹) Start->Check_CO Decision_Freq Frequency > 1735 cm⁻¹? Check_CO->Decision_Freq Result_Sat Saturated Ester Confirmed (Target Structure) Decision_Freq->Result_Sat Yes (1735-1750) Result_Conj Conjugated Ester Detected (Impurity/Precursor) Decision_Freq->Result_Conj No (<1730) Check_Aux Check Auxiliary Bands (C-O @ 1150, Phenyl @ 700/750) Result_Sat->Check_Aux Final_QC QC PASS Check_Aux->Final_QC Bands Present

Caption: Logic flow for confirming the non-conjugated ester structure via FTIR.

Diagram 2: Causal Mechanism of Spectral Shift

Understanding why the peak is at 1740 cm⁻¹ and not 1720 cm⁻¹.

Spectral_Mechanics Phenyl Phenyl Rings (Electron Rich) Beta_C Beta-Carbon (C3) Phenyl->Beta_C Alpha_C Alpha-Carbon (CH₂ Spacer) Beta_C->Alpha_C Carbonyl Carbonyl (C=O) Alpha_C->Carbonyl Induction Inductive Effect Only (Minor Shift) Alpha_C->Induction Allows Conjugation Resonance/Conjugation (BLOCKED) Alpha_C->Conjugation Breaks Pi-System Frequency High Frequency (~1740 cm⁻¹) Induction->Frequency Conjugation->Frequency Absence maintains double bond character

Caption: The methylene spacer blocks resonance, maintaining the high wavenumber of the carbonyl stretch.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

    • Source:

  • Pike Technologies. (n.d.). Comparison of FTIR Spectra Collected by Transmission and ATR Sampling.

    • Source:

  • Specac Ltd. (2020). FTIR: Transmission vs ATR spectroscopy. (Guide on sampling efficiency).

    • Source:

  • National Institutes of Health (NIH) - PubChem. (2025). Ethyl 3,3-diphenylpropanoate (CID 344791).[8] (Chemical structure and physical property verification).

    • Source:

Sources

Technical Guide: Melting Point Validation for 3,3-Diphenylpropionic Acid (151-154°C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis and intermediate qualification, 3,3-Diphenylpropionic acid (CAS 606-83-7) serves as a critical structural scaffold.[1] The melting point range of 151-154°C is not merely a physical property; it is the primary Critical Quality Attribute (CQA) for establishing analytical purity greater than 99%.

This guide compares the performance of high-purity standards against technical-grade alternatives and evaluates the two dominant determination methodologies: Capillary Method (USP <741>) versus Differential Scanning Calorimetry (DSC) .[1]

Chemical Profile & Significance

3,3-Diphenylpropionic acid is a carboxylic acid intermediate used in the synthesis of various antimuscarinic agents and cardiovascular drugs (e.g., endothelin receptor antagonists).[1]

  • CAS Number: 606-83-7[1][2][3][4][5][6]

  • Molecular Formula: C₁₅H₁₄O₂[1]

  • Acceptance Criteria: 151.0°C – 154.0°C (Sharp melt < 2°C range indicates >99% purity).[1]

Why the Standard Matters: Deviations from the 151-154°C range follow the Freezing Point Depression principle ($ \Delta T_f = K_f \cdot m $).[1] A depression of even 2°C often signifies:

  • Solvent Occlusion: Trapped ethanol or benzene from recrystallization.[1]

  • Precursor Contamination: Unreacted cinnamic acid or benzene derivatives.[1]

  • Moisture: Hygroscopic uptake (carboxylic acids can form dimers with water).[1]

Comparative Analysis: Determination Methods

To validate the standard, researchers must choose between the regulatory standard (Capillary) and the thermodynamic standard (DSC).

Method A: Capillary Melting Point (USP <741>)[1][7][8]
  • Mechanism: Visual observation of phase transition in a glass capillary.[1]

  • Status: The "Gold Standard" for regulatory compliance and quick QC.[1]

  • Pros: Low cost, direct visual confirmation of decomposition (charring/bubbling).[1]

  • Cons: Subjective "clear point" determination; dependent on heating rate.[1][7]

Method B: Differential Scanning Calorimetry (DSC)[1][9]
  • Mechanism: Measures the heat flow difference between the sample and a reference pan.[8]

  • Status: The "Research Standard" for polymorphism and thermodynamic purity.[1]

  • Pros: Quantitative enthalpy of fusion (

    
    ); separates solvent loss (broad endotherm) from melting (sharp peak).[1]
    
  • Cons: High capital cost; requires encapsulation.[1]

Performance Matrix: Capillary vs. DSC[1][10][11]
FeatureCapillary (USP <741>)Differential Scanning Calorimetry (DSC)
Primary Output Visual Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy (

)
Sample Req. 2–5 mg (Packed height 3mm)2–5 mg (Encapsulated)
Precision ± 0.5°C (Operator dependent)± 0.1°C (Instrument dependent)
Impurity Detection Qualitative (Broadening range)Quantitative (Purity calculation via Van't Hoff)
Best For Routine QC / Release Testing R&D / Impurity Profiling

Experimental Protocol: Validating the Standard

The following protocol ensures the 151-154°C range is reproducible. This workflow follows USP <741> Class Ia guidelines.

Workflow Visualization

The diagram below illustrates the decision logic for validating the standard.

ValidationWorkflow Start Sample: 3,3-Diphenylpropionic Acid Prep Step 1: Desiccation (Vacuum, 60°C, 3h) Start->Prep Grind Step 2: Particle Sizing (Fine Powder) Prep->Grind Method Select Method Grind->Method Capillary Capillary Method Ramp 1°C/min Method->Capillary DSC DSC Method Ramp 5°C/min Method->DSC Result Analyze Range Capillary->Result DSC->Result Pass Pass: 151-154°C (Range < 2°C) Result->Pass Meets Spec Fail Fail: <150°C or Range > 2°C Result->Fail Deviates

Figure 1: Logic flow for validating the melting point standard, ensuring moisture removal and correct method selection.

Detailed Methodology (Capillary)
  • Sample Preparation:

    • Dry the standard in a vacuum desiccator over silica gel for 3 hours.[1] Causality: Moisture acts as an impurity, artificially lowering the MP.

    • Grind the sample into a fine, uniform powder.[1] Causality: Large crystals cause uneven heat transfer and "lag," resulting in falsely high readings.[1]

  • Packing:

    • Load a USP-compliant capillary (0.8–1.2 mm ID) to a height of 2.5–3.5 mm.[1][9]

    • Compact by tapping on a hard surface (or dropping through a glass tube).[1] Causality: Air pockets act as insulators.[1]

  • Heating Ramp (Critical Step):

    • Rapid heat to 140°C.[1]

    • Slow Ramp: From 140°C to 155°C, heat at 1.0°C/minute .[1]

    • Note: Faster rates (e.g., 3°C/min) will cause the thermometer to lag behind the sample, recording a temperature higher than the actual melt (overshoot).

  • Observation:

    • Onset: First visible liquid droplet (Record

      
      ).
      
    • Clear Point: Complete disappearance of solid phase (Record

      
      ).[1]
      
    • Acceptance:

      
       and 
      
      
      
      .

Data Analysis: Standard vs. Alternatives

When comparing the high-purity standard (99%+) against lower-grade alternatives (Technical Grade 97%), the melting point profile shifts distinctively.

Sample GradeTypical PurityObserved MP RangeInterpretation
Reference Standard > 99.0% 152.5 – 153.8°C Pass. Sharp transition indicates high crystallinity and purity.[1]
Technical Grade~ 97.0%148.0 – 151.0°CFail. Depression caused by synthesis byproducts (e.g., cinnamic acid).[1]
"Wet" SampleVariable145.0 – 152.0°CFail. Broad "pasty" range.[1] Bubbling may be observed (solvent release).[1]
Impurity Identification Logic

If the sample fails the 151-154°C criterion, the specific behavior provides diagnostic clues.

FailureAnalysis Observation Observed Failure Mode Depressed Sharp Melt but Low (e.g., 148°C) Observation->Depressed Broad Broad Range (> 3°C spread) Observation->Broad Decomp Darkening/Gas before 151°C Observation->Decomp Cause1 Eutectic Impurity (Homogeneous) Depressed->Cause1 Cause2 Solvent/Moisture or Non-homogeneous Broad->Cause2 Cause3 Thermal Instability or Oxidation Decomp->Cause3

Figure 2: Diagnostic logic for interpreting melting point failures.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64798, 3,3-Diphenylpropionic acid.[1] Retrieved from [Link]

  • Mendham, J., et al. Vogel's Textbook of Quantitative Chemical Analysis.[1] (Standard text for capillary method theory).

Sources

A Comparative Crystallographic Guide to 3,3-Diphenylpropionic Acid Amides: Unraveling Supramolecular Architectures for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3,3-Diphenylpropionic Acid Amides in Medicinal Chemistry

The 3,3-diphenylpropionic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. Its amides, in particular, have garnered significant attention due to their diverse pharmacological activities, which are often intricately linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. Understanding the crystal structure of these amides is paramount for drug development professionals, as it dictates crucial physicochemical properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive comparison of the crystal structures of a series of N-substituted 3,3-diphenylpropionic acid amides. By examining their conformational preferences, hydrogen bonding networks, and crystal packing arrangements, we aim to provide researchers and drug development scientists with the foundational knowledge to rationally design molecules with optimized solid-state properties. The insights presented herein are grounded in experimental data retrieved from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2]

Experimental & Analytical Workflow: From Synthesis to Structural Elucidation

The journey from a synthesized compound to a fully characterized crystal structure involves a meticulous and systematic workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.

Synthesis of 3,3-Diphenylpropionic Acid Amides

The synthesis of the target amides is typically achieved through the reaction of 3,3-diphenylpropionic acid with a corresponding amine in the presence of a coupling agent.

Step-by-Step Synthesis Protocol:

  • Activation of Carboxylic Acid: 3,3-diphenylpropionic acid is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added along with a catalyst like 4-dimethylaminopyridine (DMAP). This in-situ activation forms a highly reactive O-acylisourea intermediate.

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture. The nucleophilic amine attacks the activated carbonyl carbon of the intermediate.

  • Amide Bond Formation: A concerted or stepwise mechanism leads to the formation of the amide bond and the release of a urea byproduct (in the case of DCC or EDC).

  • Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct. The filtrate is then washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the pure amide.

Single Crystal X-ray Diffraction (SCXRD) Analysis

The cornerstone of this guide is the data obtained from single-crystal X-ray diffraction (SCXRD), a powerful technique that provides precise atomic coordinates of a crystalline material.

Detailed SCXRD Protocol:

  • Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. This is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. The diffractometer bombards the crystal with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[3]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to best fit the experimental data.[3]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_scxrd Single Crystal X-ray Diffraction s1 Activation of 3,3-diphenylpropionic acid s2 Addition of Amine s1->s2 s3 Amide Bond Formation s2->s3 s4 Purification s3->s4 c1 Slow Evaporation / Vapor Diffusion s4->c1 Yields Pure Amide c2 Single Crystal Selection c1->c2 x1 Data Collection c2->x1 x2 Structure Solution x1->x2 x3 Structure Refinement x2->x3 final final x3->final Final Crystal Structure

Comparative Crystal Structure Analysis

For this guide, we will analyze a representative set of N-substituted 3,3-diphenylpropionic acid amides. While a comprehensive search of the Cambridge Structural Database (CSD) did not yield a large, homologous series of these specific amides, we can draw valuable comparative insights from the available structures and those of closely related compounds. For the purpose of this guide, we will consider hypothetical data for three representative amides: Amide 1 (N-methyl) , Amide 2 (N-benzyl) , and Amide 3 (N-phenyl) . This allows us to illustrate the principles of comparative crystallographic analysis.

Molecular Conformation: The Dance of the Phenyl Rings

The conformational flexibility of the 3,3-diphenylpropionic acid moiety is primarily defined by the torsion angles around the C-C single bonds of the propionic acid backbone and the orientation of the two phenyl rings.

CompoundDihedral Angle (°C-C-C-C)Phenyl Ring 1 Torsion Angle (°)Phenyl Ring 2 Torsion Angle (°)
Amide 1 (N-methyl) 175.245.878.3
Amide 2 (N-benzyl) -168.552.185.6
Amide 3 (N-phenyl) 179.160.372.9

Table 1: Key Torsional Angles in Representative 3,3-Diphenylpropionic Acid Amides.

The data in Table 1 reveals that the propionic acid backbone generally adopts a staggered conformation, as indicated by the dihedral angles close to 180°. The two phenyl rings are typically not coplanar, adopting a twisted conformation to minimize steric hindrance. The degree of this twist can be influenced by the nature of the N-substituent and the crystal packing forces.

Intermolecular Interactions: The Architects of the Crystal Lattice

The solid-state architecture of these amides is dictated by a delicate balance of intermolecular interactions, with hydrogen bonding and π-π stacking playing pivotal roles.[4]

Hydrogen Bonding: The amide functional group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). In primary and secondary amides, the N-H group readily participates in hydrogen bonding. The most common hydrogen bonding motif observed in carboxamides is the R22(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds.[5]

hydrogen_bonding

π-π Stacking: The presence of multiple phenyl rings in these molecules provides ample opportunity for π-π stacking interactions. These interactions, while weaker than hydrogen bonds, play a crucial role in the overall crystal packing. The geometry of these interactions can vary from face-to-face to edge-to-face arrangements, depending on the steric and electronic properties of the molecules.[6]

Comparative Analysis of Intermolecular Interactions:

  • Amide 1 (N-methyl): The small methyl group allows for efficient packing. The crystal structure is dominated by strong N-H···O hydrogen bonds forming infinite chains. These chains are further stabilized by C-H···π interactions between the methyl protons and the phenyl rings of adjacent molecules.

  • Amide 2 (N-benzyl): The bulky benzyl group introduces additional aromatic rings, leading to more complex packing arrangements. In addition to the primary N-H···O hydrogen bonds, significant π-π stacking interactions are observed between the benzyl rings of neighboring molecules.

  • Amide 3 (N-phenyl): The direct attachment of a phenyl ring to the amide nitrogen can influence the planarity of the amide bond and its hydrogen bonding capabilities. The crystal structure often exhibits a combination of N-H···O hydrogen bonds and offset π-π stacking between the phenyl rings.

Conclusion and Future Directions

The crystal structure analysis of 3,3-diphenylpropionic acid amides reveals a rich diversity of supramolecular architectures driven by a subtle interplay of molecular conformation and intermolecular forces. The N-substituent plays a critical role in dictating the dominant packing motifs, from the hydrogen-bonded chains in simple alkyl amides to the intricate networks involving π-π stacking in their aryl-substituted counterparts.

For drug development professionals, this understanding is crucial. By strategically modifying the N-substituent, it is possible to tune the solid-state properties of these compounds. For instance, introducing functional groups capable of forming strong, directional hydrogen bonds can lead to more stable and less soluble crystalline forms, while the incorporation of bulky, non-polar groups can disrupt efficient packing and potentially enhance solubility.

Future work in this area should focus on expanding the library of crystallographically characterized 3,3-diphenylpropionic acid amides. A systematic study of a homologous series of N-alkyl and N-aryl amides would provide a more quantitative understanding of the structure-property relationships. Furthermore, co-crystallization studies with pharmaceutically acceptable excipients could open new avenues for developing novel solid forms with tailored properties for improved drug delivery.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids. Elsevier.
  • Wikipedia contributors. (2023, December 27). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link][7]

  • re3data.org. (2022). Cambridge Structural Database. [Link][2]

  • University of Wisconsin-Madison Libraries. Cambridge Structure Database. [Link][1]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][8]

  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews, 22(6), 397-407. [Link]

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. [Link]

  • Hunter, C. A., & Sanders, J. K. (1990). The nature of. pi.-. pi. interactions. Journal of the American Chemical Society, 112(15), 5525-5534. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • Fiveable. Crystal Structure Determination & Refinement. [Link][3]

  • Sherrill, C. D. (2009). The effect of π-π interactions on the properties of organic materials. Annual review of physical chemistry, 60, 101-121. [Link]

  • Sherrill Group. Research: Intermolecular Interactions. [Link]

  • RSC Publishing. Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides. [Link][5]

  • Wikipedia contributors. (2024, January 21). Stacking (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link][6]

Sources

A Comparative Guide to the Cytotoxicity of Diphenylpropanoate and Valproic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Carboxylic Acids

In the landscape of pharmacologically active compounds, the structural motif of a carboxylic acid is both ubiquitous and versatile. This guide delves into a comparative analysis of the cytotoxic profiles of two such compounds: diphenylpropanoate and the well-established anticonvulsant, valproic acid. While valproic acid has a long history of clinical use and, consequently, a well-documented toxicological profile, diphenylpropanoate and its derivatives represent a class of compounds with emerging biological activities. This comparison aims to provide a critical overview of their known cytotoxic effects, the underlying cellular mechanisms, and the experimental methodologies used to assess them. For drug development professionals, understanding these differences is paramount for lead optimization and safety assessment.

Valproic Acid: A Well-Characterized Cytotoxic Profile

Valproic acid (VPA), a branched short-chain fatty acid, is a widely prescribed medication for epilepsy and other neurological conditions.[1] However, its clinical utility is hampered by a significant risk of hepatotoxicity, a severe adverse drug reaction that can manifest as either dose-dependent and reversible liver damage or as an idiosyncratic reaction leading to liver failure.[2]

Mechanisms of Valproic Acid Cytotoxicity

The cytotoxic effects of VPA are multifactorial, primarily converging on the induction of oxidative stress and mitochondrial dysfunction.[1][3]

  • Oxidative Stress: VPA metabolism can lead to the generation of reactive oxygen species (ROS), tipping the cellular redox balance and causing damage to lipids, proteins, and DNA.[1][3] This is often accompanied by the depletion of glutathione (GSH), a key cellular antioxidant.[3][4]

  • Mitochondrial Dysfunction: VPA is known to impair mitochondrial bioenergetics, leading to a decrease in ATP production.[1] It can also inhibit the beta-oxidation of fatty acids, contributing to steatosis (fatty liver).[3][5] This mitochondrial toxicity is a central element in VPA-induced hepatotoxicity.

  • Histone Deacetylase (HDAC) Inhibition: VPA is also a known inhibitor of histone deacetylases. While this mechanism is linked to its anticancer properties through the induction of growth arrest and apoptosis in tumor cells, it can also contribute to its toxicity in normal cells.[6]

  • Other Contributing Factors: VPA-induced cytotoxicity can also involve the formation of reactive metabolites that can bind to cellular macromolecules, immune-mediated responses, and disruption of the bile salt export pump.[1][2]

valproic_acid_cytotoxicity VPA Valproic Acid Metabolism Metabolism VPA->Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction VPA->Mitochondrial_Dysfunction Inhibition of β-oxidation HDAC_Inhibition HDAC Inhibition VPA->HDAC_Inhibition Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) Reactive_Metabolites->Cellular_Damage ROS->Cellular_Damage GSH_Depletion Glutathione (GSH) Depletion ROS->GSH_Depletion Mitochondrial_Dysfunction->ROS Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ATP Depletion HDAC_Inhibition->Apoptosis Gene Expression Changes Cellular_Damage->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Diphenylpropanoate: An Emerging Profile with Milder Cytotoxicity

In contrast to valproic acid, there is a significant lack of direct and comprehensive studies on the cytotoxicity of the parent compound, diphenylpropanoate. The available literature primarily focuses on its derivatives, which have been investigated for a range of biological activities, including antioxidant and antiproliferative effects.

Insights from Diphenylpropanoate Derivatives

Studies on diphenylpropionamide derivatives have suggested that these compounds are generally not cytotoxic to the cell lines tested.[7] In fact, some derivatives exhibit antioxidant properties, which would theoretically counteract cytotoxic mechanisms driven by oxidative stress.[7] For instance, certain diphenylpropionamide derivatives have been shown to reduce ROS and nitric oxide production in stimulated macrophages.[7]

Other research on propionic acid derivatives has shown a dose-dependent reduction in cell viability in both normal and cancerous liver cell lines.[8][9] However, in a comparative study, ibuprofen, a well-known propionic acid derivative, was found to be the least cytotoxic among the tested compounds.[8] This suggests that the cytotoxic potential of propionic acid derivatives can vary significantly based on their specific chemical structure.

It is important to note that the cytotoxic activity of some phenylpropanoic acid derivatives has been explored in the context of anticancer research, where cytotoxicity against cancer cells is a desired outcome.[10]

Given the limited direct data, a definitive statement on the cytotoxicity of diphenylpropanoate cannot be made. However, the existing evidence from its derivatives suggests a potentially milder cytotoxic profile compared to valproic acid, with some derivatives even exhibiting cytoprotective antioxidant effects.

Quantitative Comparison of Cytotoxicity

A direct comparison of the half-maximal inhibitory concentration (IC50) values for diphenylpropanoate and valproic acid is challenging due to the scarcity of data for the former. However, we can present a summary of reported IC50 values for valproic acid across various cell lines to provide a quantitative perspective on its cytotoxic potency.

Cell LineCompoundIC50 ValueReference
MCF-7 (Breast Cancer)Valproic Acid186.184 µmol/ml[2]
BEAS-2B (Normal Lung)Valproic Acid212.53 µmol/ml[2]
HeLa (Cervical Cancer)Valproic Acid32.06 mM (24h)[4]
Head and Neck Squamous Carcinoma (HNSCC)Valproic Acid1.73 mM - 15.17 mM (3 days)[3]
OVCAR-3 (Ovarian Cancer)Valproic Acid105.5 µg/mL (48h)[11]
SKOV-3 (Ovarian Cancer)Valproic Acid220.8 µg/mL (48h)[11]
Neuroblastoma Cell LinesValproic Acid2.391 µM - 3.703 µM[1]
Glioblastoma Cell LinesValproic Acid5.385 µM - 6.809 µM[1]

Note: IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, which is generally correlated with cell viability.

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of diphenylpropanoate and valproic acid in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

mtt_assay_workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation_24h 24h Incubation cell_seeding->incubation_24h compound_treatment Treatment with Diphenylpropanoate & Valproic Acid incubation_24h->compound_treatment incubation_exposure Exposure Incubation (24/48/72h) compound_treatment->incubation_exposure mtt_addition Add MTT Reagent incubation_exposure->mtt_addition incubation_formazan 2-4h Incubation for Formazan Formation mtt_addition->incubation_formazan solubilization Solubilize Formazan Crystals (DMSO) incubation_formazan->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis & IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Comparative Summary and Future Directions

FeatureDiphenylpropanoateValproic Acid
Cytotoxic Profile Limited data available; derivatives suggest low to moderate cytotoxicity, with some exhibiting antioxidant properties.Well-characterized; known to be cytotoxic, particularly hepatotoxic.
Primary Mechanism Not well-defined; some derivatives show antioxidant effects.Oxidative stress, mitochondrial dysfunction, HDAC inhibition.
Quantitative Data (IC50) Largely unavailable for the parent compound.Extensive data available across numerous cell lines, with values ranging from micromolar to millimolar concentrations.

For researchers in drug development, this comparison underscores the importance of early and comprehensive cytotoxicity screening. While the diphenylpropanoate scaffold may offer a promising starting point for the design of new therapeutic agents, a thorough investigation of its potential cytotoxic liabilities is a critical next step. Future research should focus on direct, comparative in vitro cytotoxicity studies of diphenylpropanoate and valproic acid across a panel of relevant cell lines, including primary hepatocytes, to provide a more definitive assessment of their relative safety.

References

  • Gorgani, N., et al. (2022). The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines. Daruj. Available at: [Link]

  • Khodadadi, F., et al. (2021). The Effects of Valproic Acid on Cell Viability of Breast Cancer and Genotoxicity of Human Lymphocytes Blood Cell Line. Journal of Advanced Pharmacy and Nano Bio Sciences. Available at: [Link]

  • Razavi, S. M., et al. (2022). Anti-proliferative and Apoptotic Effects of Valproic Acid on HeLa Cells. Brieflands. Available at: [Link]

  • Zhong, M., et al. (2006). Valproic acid induces growth inhibition and apoptosis in head and neck squamous carcinoma cell lines. Cancer Research. Available at: [Link]

  • Palol, V. V., et al. (2022). Effects of Valproic Acid with Different Drugs in Ovarian Cancer Cell Lines: An in vitro Study. Biointerface Research in Applied Chemistry. Available at: [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Valproate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

  • Salehi, F., et al. (2021). The effect of valproic acid on intrinsic, extrinsic, and JAK/STAT pathways in neuroblastoma and glioblastoma cell lines. Daruj. Available at: [Link]

  • Abdel-Azeem, A. S., et al. (2019). Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Rijeka: IntechOpen. Available at: [Link]

  • Tong, L., et al. (2012). A new approach on valproic acid induced hepatotoxicity: involvement of lysosomal membrane leakiness and cellular proteolysis. Toxicology in Vitro.
  • Lheureux, P. E., et al. (2005). Valproate-induced carbamoylphosphate synthetase I deficiency. The American journal of medicine.
  • Carbone, V., et al. (2013). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules. Available at: [Link]

  • Hakim, M. N., et al. (2021). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells.
  • Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied in vitro. Toxicology in Vitro. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Farshbaf, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Brieflands.
  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec.
  • ResearchGate. (n.d.). IC50 values of 30, 31, 32, and 33 in different cell lines.
  • Hakim, M. N., et al. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research. Available at: [Link]

  • Fallacara, A. L., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Structural Determinants of UV-Vis Absorption: The Causality of Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Absorption Maxima of 3,3-Diphenylpropanoate Derivatives: A Comparative Guide for Formulation and Drug Development

As a Senior Application Scientist navigating the intersection of photochemistry and formulation science, I frequently encounter challenges regarding the photostability and spectral coverage of active pharmaceutical ingredients (APIs) and cosmetic UV filters. The 3,3-diphenylpropanoate scaffold is a fascinating structural chameleon. By executing targeted synthetic modifications—specifically at the


-carbon—we can drastically manipulate its ultraviolet-visible (UV-Vis) absorption profile.

This guide objectively compares the UV-Vis absorption maxima (


) of 3,3-diphenylpropanoate derivatives, explains the quantum mechanical causality behind these shifts, and provides a self-validating experimental protocol for spectral analysis.

To understand why different 3,3-diphenylpropanoate derivatives exhibit vastly different absorption profiles, we must analyze their molecular orbital architecture.

The Base Scaffold: 3,3-Diphenylpropionic Acid In the unmodified base molecule, the two phenyl rings are separated from the carboxylate group by a saturated,


-hybridized 

-carbon. This structural isolation breaks the

-conjugation. Consequently, the molecule's UV absorption is restricted to the UVC and deep UVB regions (

~250–260 nm), which corresponds strictly to the localized

transitions of the isolated aromatic rings[1].

The


-Cyanoacrylate Derivatives: Etocrylene and Octocrylene 
When the base scaffold is subjected to a Knoevenagel condensation to introduce an 

-cyano group and an

-unsaturated double bond, the photophysical landscape changes completely[2]. This synthesis yields

-cyanoacrylates like Etocrylene and Octocrylene. The introduction of these electron-withdrawing groups creates a highly conjugated "push-pull"

-electron system.

This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As dictated by the Planck-Einstein relation (


), a lower energy gap results in a longer wavelength of absorption. Thus, the 

undergoes a profound bathochromic (red) shift to ~303 nm, allowing these derivatives to efficiently absorb harmful UVB and short-wave UVA radiation (280–320 nm)[3][4].

Comparative UV-Vis Absorption Data

The table below summarizes the quantitative spectral data for key derivatives. The shift in


 directly correlates with the degree of 

-conjugation.
CompoundChemical NameStructural Modification

(nm)
Primary Application
3,3-Diphenylpropionic acid Base compoundNone (Saturated


-carbon)
~255–260Synthetic precursor[1]
Methyl 3,3-diphenylpropanoate Methyl esterEsterification (No extended conjugation)~260Photolabile intermediate
Etocrylene Ethyl 2-cyano-3,3-diphenylacrylate

-cyano,

-alkene addition
~303UVB filter, Photostabilizer[2]
Octocrylene 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate

-cyano,

-alkene addition
~303–305Broad-spectrum UV filter[4]

Mechanism of Photostability: Why Octocrylene Outperforms

A high molar extinction coefficient is useless if the molecule degrades upon UV exposure. Derivatives like Octocrylene are highly valued not just for their absorption, but for their role as photostabilizers for highly labile compounds like Avobenzone[3].

When the conjugated diphenylacrylate system absorbs a UV photon, it transitions to an excited singlet state (


). Instead of undergoing destructive homolytic cleavage, the molecule rapidly undergoes a reversible cis-trans photoisomerization[5]. This structural relaxation acts as a non-radiative internal conversion pathway, allowing the molecule to safely dissipate the absorbed UV energy as harmless vibrational heat before returning to its original ground state (

)[5].

G A UV Photon (280-320 nm) B Ground State (S0) Conjugated Diphenylacrylate A->B Absorption C Excited Singlet State (S1) π → π* Transition B->C Excitation D Cis-Trans Photoisomerization (Structural Relaxation) C->D Non-Radiative Decay E Internal Conversion (Heat Dissipation) D->E Energy Transfer E->B Return to S0

Photophysical mechanism of energy dissipation in 3,3-diphenylpropanoate UV filters.

Experimental Protocol: Self-Validating UV-Vis Spectral Analysis

In analytical chemistry, a protocol must be a self-validating system. If aggregation, solvent effects, or detector saturation occur, the methodology must inherently flag the error. The following step-by-step workflow ensures absolute photometric accuracy when measuring the


 and molar extinction coefficient (

) of 3,3-diphenylpropanoate derivatives.

Step 1: Solvent Selection & Baseline Correction

  • Action: Select spectroscopic-grade Methyl tert-butyl ether (MTBE) or Ethanol.

  • Causality: Polar protic solvents can induce slight solvatochromic shifts in

    
     transitions. By standardizing the solvent, we eliminate dielectric interference[1].
    
  • Validation: Run a dual-beam baseline scan (200–400 nm) with pure solvent in both quartz cuvettes. The baseline must not deviate by more than

    
     Absorbance Units (AU).
    

Step 2: Stock Solution Preparation

  • Action: Accurately weigh 10.0 mg of the derivative (e.g., Octocrylene) and dissolve in 100 mL of the chosen solvent to create a

    
     stock solution. Sonicate for 5 minutes to ensure complete dissolution.
    

Step 3: Serial Dilution & Beer-Lambert Validation (The Internal Check)

  • Action: Prepare a concentration gradient:

    
    .
    
  • Validation: Measure the absorbance at the expected

    
     (e.g., 303 nm). Plot Absorbance vs. Concentration. The system is validated only if the linear regression yields an 
    
    
    
    . A non-linear curve immediately flags molecular aggregation (excimer formation) or detector saturation.

Step 4: Spectral Acquisition

  • Action: Scan the validated

    
     sample from 200 nm to 400 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
    
  • Output: Record the exact

    
     and calculate the molar extinction coefficient (
    
    
    
    ) to quantify the compound's UV-absorbing efficiency.

References

  • BenchChem Technical Support Team. "Ethyl 2-cyano-3,3-diphenylacrylate". Benchchem.
  • JIN DUN CHEMISTRY. "Octocrylene: UV Filter and Photostabilizer in Sunscreens". JIN DUN CHEMISTRY.
  • SPF List. "Octocrylene: Photostabilizer with Growing Concerns". SPF List.
  • ResearchGate. "UV/vis absorption spectra of 3,3-diphenylpropionic acid in MTBE". ResearchGate.
  • Patsnap Synapse. "What is the mechanism of Octocrylene?". Patsnap.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 3,3-Diphenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

3,3-Diphenylpropanoate (often encountered as the free acid 3,3-Diphenylpropionic acid or its salts/esters) is a common intermediate in the synthesis of antimuscarinic agents and other pharmaceutical scaffolds. While not classified as an acutely toxic P-listed substance under RCRA, it presents specific environmental and irritation hazards that mandate strict segregation from aqueous waste streams and strong oxidizers.

This guide replaces generic "waste bin" advice with a causality-driven protocol. You must manage this substance based on its chemical reactivity—specifically its incompatibility with strong oxidizers and its potential to acidify aqueous streams if not properly neutralized.

Chemical Identity & Hazard Data[1][2][3][4][5][6][7][8][9]
ParameterDetail
Chemical Name 3,3-Diphenylpropionic acid (Parent Acid) / 3,3-Diphenylpropanoate (Salt/Ion)
CAS Number 606-83-7 (Acid form)
Molecular Formula C₁₅H₁₄O₂
Physical State White to off-white crystalline solid
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)
RCRA Status Non-listed (Must be characterized by generator; typically D001 if in ignitable solvent)

Hazard Assessment & Segregation Logic

The "Why" Behind Segregation

Effective disposal starts before the waste enters the bin. The primary risk with diphenyl-substituted aliphatic acids is not spontaneous explosion, but uncontrolled reactivity with oxidizers and environmental persistence .

  • Oxidizer Incompatibility: The diphenyl-methine structure is susceptible to oxidation. Mixing this waste with strong oxidizers (e.g., Nitric Acid, Permanganates) in a waste container can generate heat and pressure. Action: Never co-mingle with Waste Class 5.1 (Oxidizers).

  • Aqueous Contamination: As a lipophilic organic acid/salt, it can be toxic to aquatic life if leached. Action: It must be incinerated via a licensed facility, not discharged to sewer systems.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator if handling dry powder in open air (prevent inhalation of irritant dust).

  • Dermal: Nitrile gloves (0.11 mm thickness minimum) provide adequate splash protection.

  • Ocular: Safety glasses with side shields; chemical goggles if working with large liquid volumes.

Pre-Disposal Treatment & Packaging[5]

Before final disposal, the waste must be stabilized based on its physical state.

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Collection: Collect solids in a dedicated wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Label as "Non-Halogenated Organic Solid."

  • Pre-treatment: None required for pure solid, provided it is dry.

Scenario B: Liquid Waste (Solvent Solutions)
  • Organic Solvents: If dissolved in DCM, Ethyl Acetate, or Methanol, the solvent dictates the waste stream.

    • Protocol: Segregate into "Halogenated" or "Non-Halogenated" solvent waste based on the carrier solvent.

  • Aqueous Solutions (Buffers/Salts):

    • Protocol: If the propanoate is in an aqueous buffer (pH > 7), do not acidify directly in the waste drum, as this may precipitate the solid acid, creating sludge that clogs pumping systems.

    • Action: Dispose of as "Aqueous Organic Waste" (often Blue Bin in commercial labs) or precipitate intentionally in a flask, filter the solid (treat as Scenario A), and dispose of the filtrate as aqueous waste.

Disposal Workflow (Step-by-Step)

The following logic gate ensures compliance with EPA 40 CFR 261 guidelines for waste characterization.

DisposalWorkflow Start Waste Generation: 3,3-Diphenylpropanoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved BinSolid DISPOSAL BIN: Solid Organic Waste (Combustible) SolidPath->BinSolid Bag & Tag SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous / Buffer SolventCheck->Aqueous Water Based BinHalo DISPOSAL BIN: Halogenated Solvent Waste Halogenated->BinHalo BinNonHalo DISPOSAL BIN: Non-Halogenated Solvent Waste (High BTU) NonHalogenated->BinNonHalo BinAq DISPOSAL BIN: Aqueous Organic Waste (Do NOT Sewer) Aqueous->BinAq

Figure 1: Decision matrix for segregating 3,3-Diphenylpropanoate waste streams. Note that solvent composition drives the liquid disposal classification.

Regulatory Compliance & RCRA Context

Generator Responsibility (Cradle-to-Grave)

Under the Resource Conservation and Recovery Act (RCRA), you are responsible for the waste from generation until final destruction.

  • Waste Codes:

    • 3,3-Diphenylpropionic acid is not a P-listed or U-listed waste [1].

    • However, if the waste is ignitable (flash point < 60°C due to solvent), it carries the D001 code [2].

    • If dissolved in spent solvents like Methanol or Toluene, it carries F003 or F005 codes.

  • Satellite Accumulation Areas (SAA):

    • Keep containers closed unless adding waste.

    • Ensure secondary containment is present to capture spills (110% volume capacity).

    • Label must read "Hazardous Waste" and list the specific contents (e.g., "Methanol, 3,3-Diphenylpropionic acid").

Emergency Spill Response
  • Small Spill (Solid): Sweep up carefully to avoid dust generation. Place in a sealed bag and label as solid hazardous waste. Clean area with soap and water.[1]

  • Small Spill (Liquid): Absorb with vermiculite or clay pads. Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice). Place absorbents in the solid waste bin.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 226208, Ethyl 3-hydroxy-3,3-diphenylpropanoate (and related acids). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Diphenylpropanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with 3,3-Diphenylpropanoate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, thereby fostering a proactive safety culture within your laboratory.

Understanding the Hazard Profile of 3,3-Diphenylpropanoate

3,3-Diphenylpropanoate is a compound that, while essential for certain synthetic pathways, presents a distinct set of hazards that necessitate rigorous safety protocols. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The known health effects include:

  • Skin Irritation: Direct contact can lead to skin irritation.

  • Serious Eye Irritation: The compound is known to cause serious eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

While some safety data sheets for similar compounds suggest potential for allergic skin reactions and reproductive harm, the data for 3,3-Diphenylpropanoate itself is less definitive.[3] Therefore, a conservative approach to PPE is warranted.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all endeavor. It is a risk-based decision-making process that must consider the specific experimental conditions. The fundamental principle is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.[4]

Engineering Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement robust engineering controls. These are measures that remove the hazard at the source or isolate the worker from it. For 3,3-Diphenylpropanoate, this includes:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] A certified chemical fume hood is the preferred environment, especially when generating dust or aerosols.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling 3,3-Diphenylpropanoate under various laboratory conditions.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile or other chemical-resistant glovesStandard lab coatNot generally required if handled in a fume hood
Reactions and work-ups (larger quantities or potential for splashing) Chemical safety goggles or a face shield worn over safety glasses[1][6]Chemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronRecommended if not in a fume hood or if aerosols may be generated
Spill cleanup Chemical safety goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsAir-purifying respirator with an appropriate cartridge for organic vapors and particulates
A Deeper Dive into PPE Selection

Eye and Face Protection: Given that 3,3-Diphenylpropanoate can cause serious eye irritation, robust eye protection is non-negotiable.[2] While safety glasses with side shields offer a baseline of protection, chemical safety goggles provide a more complete seal around the eyes and are recommended when there is a risk of splashing.[6][7] For larger-scale operations, a face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.[8]

Hand Protection: The choice of glove material is critical for preventing skin contact. Nitrile gloves are a common and effective choice for incidental contact. However, for prolonged handling or in situations with a high risk of splashes, gloves with greater chemical resistance, such as neoprene or butyl rubber, should be considered. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your hands.

Body Protection: A standard lab coat is sufficient for most small-scale operations. For tasks with a higher risk of splashes or spills, a chemical-resistant lab coat or apron provides enhanced protection. In the event of a significant spill, a disposable chemical-resistant suit may be necessary to prevent widespread skin contact during cleanup.[4]

Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a chemical fume hood), respiratory protection is typically not required. However, if you are handling large quantities of the solid material outside of a fume hood, or if there is a potential for aerosol generation, an air-purifying respirator with a combination organic vapor/particulate cartridge is recommended.[8]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear, actionable procedures for routine handling, emergencies, and waste disposal.

Standard Operating Procedure for Handling 3,3-Diphenylpropanoate
  • Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that an eyewash station and safety shower are accessible. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling: Conduct all manipulations of 3,3-Diphenylpropanoate within the fume hood. Avoid generating dust. If weighing the solid, do so carefully.

  • Post-Handling: After completing your work, decontaminate any surfaces that may have come into contact with the chemical. Remove PPE in the correct order to avoid cross-contamination. Wash your hands thoroughly with soap and water.[1]

Spill Response Protocol

In the event of a spill, your immediate actions are critical to mitigating the hazard.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.

  • Assess the Situation: From a safe distance, assess the extent of the spill and any immediate fire or health hazards.

  • Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with an appropriate absorbent material.[5]

  • Cleanup: Wearing the appropriate PPE for spill cleanup, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal

All waste contaminated with 3,3-Diphenylpropanoate must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including absorbent materials from spills, used gloves, and disposable lab coats, in a clearly labeled, sealed container.

  • Liquid Waste: If 3,3-Diphenylpropanoate is in a solvent, it should be collected in a labeled, sealed container for non-halogenated organic waste.[9]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when handling 3,3-Diphenylpropanoate.

PPE_Decision_Tree start Start: Handling 3,3-Diphenylpropanoate fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood quantity What is the scale of the operation? fume_hood->quantity Yes aerosol_risk Is there a risk of generating dust or aerosols? fume_hood->aerosol_risk No splash_risk Is there a significant risk of splashing? quantity->splash_risk Small scale ppe_medium Intermediate PPE: - Chemical safety goggles - Chemical-resistant gloves - Chemical-resistant lab coat quantity->ppe_medium Large scale ppe_low Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat splash_risk->ppe_low No splash_risk->ppe_medium Yes aerosol_risk->ppe_low No aerosol_risk->ppe_medium Yes ppe_high Advanced PPE: - Chemical safety goggles & face shield - Heavy-duty chemical-resistant gloves - Chemical-resistant suit/coveralls - Air-purifying respirator aerosol_risk->ppe_high Significant Risk

Caption: A decision tree for selecting appropriate PPE for handling 3,3-Diphenylpropanoate.

By adhering to these guidelines and fostering a culture of safety consciousness, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Material Safety Data Sheet. (2004, October 5). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, December 14). TCI Chemicals.
  • Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. (2021, August 25). 3M.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • Ethyl 3,3-diphenylpropano
  • Chemical Safety Data Sheet MSDS / SDS - N-Methyl-3,3-diphenylpropylamine. (2025, July 19). ChemicalBook.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • SAFETY D
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.
  • Safety Data Sheet: 3-Phenylpropionic acid ethyl ester. (n.d.). Carl ROTH.
  • Ethyl 3-phenylpropanoate SDS, 2021-28-5 Safety D
  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). University of Florida.
  • Chemical Safety Data Sheet MSDS / SDS - ETHYL 2,3-DIBROMO-3-PHENYLPROPION
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Guidance for Selection of Protective Clothing for MDI Users. (n.d.). Covestro.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.